molecular formula C24H33ClN2O2 B000613 Eprazinone di-HCl CAS No. 10402-53-6

Eprazinone di-HCl

Cat. No.: B000613
CAS No.: 10402-53-6
M. Wt: 417.0 g/mol
InChI Key: IBILYOQEISPYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprazinone hydrochloride is a hydrochloride obtained by combining eprazinone with two molar equivalents of hydrochloric acid. It has a role as a mucolytic. It contains an eprazinone(2+).

Properties

CAS No.

10402-53-6

Molecular Formula

C24H33ClN2O2

Molecular Weight

417.0 g/mol

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H

InChI Key

IBILYOQEISPYMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Other CAS No.

10402-53-6

Synonyms

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eprazinone Dihydrochloride in Respiratory Mucus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Muco-obstructive Respiratory Conditions

In healthy airways, a delicate balance of mucus secretion and efficient mucociliary clearance protects the lungs from inhaled pathogens and particulates. However, in chronic respiratory diseases such as chronic bronchitis and COPD, this system is severely compromised.[1] The airways are characterized by mucus hypersecretion and the production of highly viscous and elastic mucus that is difficult to clear. This pathological state, driven by inflammation and cellular changes like goblet cell hyperplasia, leads to airway obstruction, recurrent infections, and a progressive decline in lung function.[2][3]

Effective therapeutic intervention requires a multi-pronged approach that not only liquefies existing mucus but also normalizes the underlying cellular dysfunctions. Eprazinone dihydrochloride is a synthetic mucolytic and bronchodilator agent developed to address these complexities.[3] This guide provides an in-depth, technical analysis of the synergistic mechanisms through which Eprazinone exerts its therapeutic effects on respiratory mucus, grounded in established experimental validation protocols.

Chapter 1: A Multi-Modal Mechanism of Action

Eprazinone’s efficacy stems not from a single pathway, but from a convergence of distinct yet complementary actions on the respiratory epithelium and mucus itself. Its mechanism can be understood through four primary vectors: direct modification of mucus rheology, modulation of epithelial secretion, enhancement of ciliary clearance, and attenuation of the inflammatory response that perpetuates mucus overproduction.[1]

Direct Mucolytic Action: Altering Mucus Viscoelasticity

The most immediate action of Eprazinone is its effect on the physical properties of secreted mucus. Pathological mucus is characterized by a dense, cross-linked network of mucin glycoproteins.[2] Eprazinone is understood to disrupt this network, likely by breaking down the disulfide bonds that stabilize and cross-link mucin fibers.[1][4] This depolymerization of glycoproteins reduces the viscosity and elasticity of the mucus, transitioning it from a tenacious gel to a more fluid, transportable sol.[1][2]

This direct mucolytic effect is critical for alleviating airway obstruction and is a foundational component of its clinical utility as an expectorant.[3]

Secretolytic Action: Normalizing Glandular Output

Beyond acting on existing mucus, Eprazinone modulates the production of new secretions at the cellular level. It targets the goblet cells and submucosal glands, which are primary sources of mucus.[1][4] The drug promotes a shift in secretion from thick, mucinous glycoproteins to a more serous, watery fluid.[1] This "secretolytic" effect alters the composition of newly secreted mucus, making it inherently less viscous and easier to clear.[1]

Ciliary Stimulation: Enhancing the Clearance Engine

Effective mucus clearance is dependent on the coordinated beating of cilia on the surface of epithelial cells. Eprazinone has been shown to stimulate the activity of these bronchial cilia.[1][4] By increasing the ciliary beat frequency (CBF), the drug enhances the propulsive force of the mucociliary escalator, facilitating the transport of the now-liquefied mucus out of the airways. This synergistic action—liquefying mucus while simultaneously speeding up the transport mechanism—is a key aspect of its overall efficacy.[1]

Anti-inflammatory and Neuromodulatory Effects

Chronic inflammation is a key driver of mucus hypersecretion. Eprazinone exhibits several properties that temper this underlying pathology.

  • Phosphodiesterase-4 (PDE4) Inhibition: Eprazinone is classified as a PDE4 inhibitor.[4][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical intracellular signaling molecule. By inhibiting PDE4, Eprazinone increases intracellular cAMP levels. This has two major downstream consequences: relaxation of airway smooth muscle (bronchodilation) and suppression of inflammatory responses.[6][7] Increased cAMP is known to inhibit the release of pro-inflammatory cytokines, thereby reducing the inflammatory stimulus for mucus overproduction.[4][8]

  • Neurokinin-1 (NK1) Receptor Antagonism: Eprazinone also acts as a weak antagonist at the neurokinin-1 (NK1) receptor.[4][9] The NK1 receptor is activated by Substance P, a neuropeptide involved in neurogenic inflammation and cough reflexes.[10] While its binding affinity is modest, this antagonistic action may contribute to its mucolytic and antitussive properties by reducing neurogenic inflammatory signals in the airways.[9]

The combined effects of these mechanisms are illustrated in the pathway diagram below.

Eprazinone_MoA cluster_drug Eprazinone Dihydrochloride cluster_targets Molecular & Cellular Targets cluster_effects Physiological Effects cluster_outcome Therapeutic Outcome drug Eprazinone mucin Mucin Glycoprotein Network drug->mucin Disrupts Disulfide Bonds glands Goblet Cells & Submucosal Glands drug->glands Modulates Secretion cilia Bronchial Cilia drug->cilia Stimulates pde4 PDE4 Enzyme drug->pde4 Inhibits nk1r NK1 Receptor drug->nk1r Weakly Antagonizes viscosity Decreased Mucus Viscosity & Elasticity mucin->viscosity secretion Increased Serous (Watery) Secretion glands->secretion cbf Increased Ciliary Beat Frequency (CBF) cilia->cbf inflammation Reduced Inflammation (↓ Cytokines) pde4->inflammation ↑ cAMP bronchodilation Bronchodilation pde4->bronchodilation ↑ cAMP nk1r->inflammation Blocks Substance P outcome Enhanced Mucociliary Clearance viscosity->outcome secretion->viscosity cbf->outcome inflammation->glands Reduces Hypersecretion Stimulus bronchodilation->outcome Widens Airways

Caption: Experimental Workflow for Mechanistic Validation.

Summary of Preclinical Findings

The following table summarizes the key preclinical effects of Eprazinone that have been characterized through the methodologies described above.

Parameter MeasuredEffect of EprazinoneImplication for Mechanism of ActionKey References
Mucus Viscoelasticity ↓ Elastic Modulus (G')↓ Viscous Modulus (G'')Direct mucolytic action via disruption of mucin polymer network.,[1] [2]
Epithelial Secretion ↑ Serous Fluid SecretionShifts mucus composition to be less viscous and more easily cleared.,[1] [4]
Ciliary Beat Frequency ↑ Frequency (Hz)Enhances the propulsive force of the mucociliary escalator.,[1] [4]
Inflammatory Mediators ↓ Pro-inflammatory CytokinesReduces inflammation-driven mucus hypersecretion (via PDE4i).,[4] [8]
Short-Circuit Current (Isc) ↓ Isc (Dose-dependent)Modulates epithelial ion transport, affecting ASL hydration.,[9] [11]
NK1 Receptor Binding Weak AntagonismMay contribute to antitussive and anti-inflammatory effects., [9]

Conclusion

The mechanism of action of Eprazinone dihydrochloride in respiratory mucus is a sophisticated interplay of direct biophysical effects and complex cellular modulation. It is not merely a mucolytic that liquefies mucus; it is a comprehensive muco-regulatory agent. By disrupting the structure of pathological mucus, normalizing glandular secretions, stimulating ciliary clearance, and attenuating the underlying inflammatory and neurogenic drivers of hypersecretion, Eprazinone provides a multi-modal therapeutic strategy. This in-depth understanding, validated through rigorous and self-validating experimental protocols, provides a clear rationale for its use in the management of muco-obstructive respiratory diseases. Further research focusing on the downstream signaling of its PDE4 and NK1 activities within respiratory epithelial cells will continue to refine our understanding of this multifaceted molecule.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Eprazinone Hydrochloride?
  • Medical Dialogues. (2023, January 13). Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Benchchem. (n.d.). Eprazinone | 10402-90-1.
  • Patsnap Synapse. (2024, June 15). What is Eprazinone Hydrochloride used for?
  • Grokipedia. (n.d.). Eprazinone.
  • Adamson, J., et al. (2020). Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway.
  • Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport.
  • Zhao, R., et al. (2017). Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity. Journal of Visualized Experiments, (128), 56353.
  • Nakano, T., et al. (2020). Intracellular Cl− Regulation of Ciliary Beating in Ciliated Human Nasal Epithelial Cells: Frequency and Distance of Ciliary Beating Observed by High-Speed Video Microscopy. International Journal of Molecular Sciences, 21(11), 4065.
  • Physiologic Instruments. (n.d.). Ussing Chamber Protocol.
  • Inxight Drugs. (n.d.). EPRAZINONE HYDROCHLORIDE.
  • Wykoff, J. A., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments, (186), e64187.
  • Lucas, J. S., et al. (2020). Methods for the assessment of human airway ciliary function.
  • MedChemExpress. (n.d.). Eprazinone dihydrochloride | NK1 Receptor Ligand.
  • Hagner, M., et al. (2022). An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease. Frontiers in Physiology, 13, 950529.
  • Brkic, F. F., et al. (2023). Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients. Frontiers in Bioengineering and Biotechnology, 11, 1243503.
  • Thornell Laboratory, The University of Iowa. (n.d.). Research Techniques.
  • MedchemExpress. (n.d.). Eprazinone | Antibronchitis Agent.
  • McGarvey, L., & Smith, J. (2021). Neurokinin-1 Receptor Inhibition and Cough. American Journal of Respiratory and Critical Care Medicine, 203(6), 773-774.
  • Penke, L. R., et al. (2018). Phosphodiesterase 4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury. Physiological Reports, 6(14), e13795.
  • Widdicombe, J. H., & Widdicombe, J. G. (1995). Ion Transport by Pulmonary Epithelia.
  • ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors. Retrieved from ResearchGate. [Link]

  • Singh, D., et al. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review.
  • Bhalla, D. K., & Rasmussen, R. E. (1993). Effects of ozone on airway epithelial permeability and ion transport. Journal of Toxicology and Environmental Health, 40(2-3), 321-338.
  • Elston Lab, UNC School of Medicine. (n.d.). Airway Surface Liquid Volume Regulation.
  • Danahay, H., & Jackson, A. (2001). Effect of inflammatory stimuli on airway ion transport. Thorax, 56(Suppl 2), ii20-ii23.

Sources

molecular structure and binding affinity of Eprazinone di-HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of Eprazinone di-HCl

Executive Summary

Eprazinone, typically administered as its dihydrochloride salt (di-HCl), is a multifaceted pharmaceutical agent primarily classified as a mucolytic and expectorant.[1][2][3] This guide provides a comprehensive technical overview of its molecular architecture and the specific binding interactions that underpin its therapeutic effects. Structurally, Eprazinone is a piperazine derivative characterized by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl substitutions, which dictate its conformational flexibility and interaction with biological targets.[1][4] Its mechanism of action is not singular; rather, it stems from a synergistic combination of phosphodiesterase-4 (PDE4) inhibition and weak antagonism of the neurokinin-1 (NK1) receptor.[1][5][6] Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects and relaxation of airway smooth muscle.[1] Concurrently, its interaction with the NK1 receptor is believed to contribute to its mucolytic activity.[6][7] This document elucidates these properties through detailed structural analysis, quantitative binding data, and validated experimental and computational methodologies designed for researchers in drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of Eprazinone's three-dimensional structure and chemical properties is fundamental to comprehending its pharmacodynamics.

Chemical Identity
  • IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one; dihydrochloride[8][9]

  • CAS Number: 10402-53-6[6][10][11][12]

  • Molecular Formula: C₂₄H₃₄Cl₂N₂O₂[6][9][13]

  • Molecular Weight: 453.44 g/mol [6][9][14]

Structural Features

This compound is a complex small molecule with several key functional groups that contribute to its biological activity.[1][4] The core of the molecule is a piperazine ring, a common scaffold in medicinal chemistry. This ring is N-alkylated with two distinct side chains:

  • A 2-benzoylpropyl group , which includes an aromatic ketone.

  • A 2-ethoxy-2-phenylethyl group , containing an ether linkage and a second phenyl ring.[1]

The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt, enhancing its solubility in aqueous media.[9][10]

Stereochemistry and Conformation

The Eprazinone molecule possesses two chiral centers, one at the benzylic carbon bearing the ethoxy group and another at the carbon adjacent to the propiophenone carbonyl group. This structural feature implies the existence of multiple stereoisomers, each potentially having a different binding affinity and pharmacological profile. The significant number of rotatable bonds grants the molecule considerable conformational flexibility, a critical attribute for adapting to the topology of different receptor binding pockets.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Appearance White or almost white crystalline powder[11][14]
Melting Point 160°C or 201°C (reports vary)[10][14]
Solubility Soluble in water[10]
Molecular Weight 453.4 g/mol [9][12][13]
InChI Key BPMQVOKMMQFZGV-UHFFFAOYSA-N[9][12][15]

Binding Affinity and Primary Molecular Targets

Eprazinone's therapeutic efficacy is derived from its interaction with multiple, distinct molecular targets, primarily within the respiratory system.

Overview

Eprazinone is not a highly selective agent but achieves its clinical effect through a dual mechanism of action. The primary targets identified are Phosphodiesterase-4 (PDE4) and the Neurokinin-1 (NK1) receptor.[1][5]

Phosphodiesterase-4 (PDE4)

Eprazinone is classified as a PDE4 inhibitor.[1][5] PDE4 is an enzyme that specifically hydrolyzes and inactivates cAMP, a critical second messenger in inflammatory and airway smooth muscle cells.[1] By inhibiting PDE4, Eprazinone prevents the breakdown of cAMP, leading to its accumulation. This elevation in cAMP levels is the direct cause of the drug's anti-inflammatory and bronchodilatory effects.

Neurokinin-1 (NK1) Receptor

In addition to PDE4 inhibition, Eprazinone acts as a ligand for the NK1 receptor, where it exhibits weak antagonistic properties.[1][7] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in neurogenic inflammation and mucus secretion. While its affinity for NK1R is modest, this blockade is thought to contribute synergistically to its overall mucolytic and secretolytic activity.[6][7]

Table 3.1: Binding Affinity of this compound for the NK1 Receptor

Target ReceptorRadioligandParameterValueSource
NK1 Receptor[¹²⁵I]BH-SP% Inhibition~30% at 25 µM[1][6][7]

Core Mechanisms of Action: From Molecular Binding to Physiological Effect

The binding of Eprazinone to its molecular targets initiates signaling cascades that result in its observed therapeutic outcomes.

PDE4 Inhibition and Anti-inflammatory Pathway

The inhibition of PDE4 is central to Eprazinone's mechanism. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This cascade has two principal consequences in the airways:

  • Suppression of Inflammatory Cells: In cells like macrophages and neutrophils, elevated cAMP inhibits the release of pro-inflammatory mediators, including cytokines (e.g., TNF-α) and leukotrienes.[1]

  • Relaxation of Airway Smooth Muscle: In smooth muscle cells, increased cAMP promotes relaxation, leading to bronchodilation and relief from bronchospasm.[1]

PDE4_Pathway cluster_cell Airway Cell (Smooth Muscle / Inflammatory) ATP ATP AC Adenylyl Cyclase cAMP cAMP (Active) PDE4 PDE4 Enzyme Effects Downstream Effects: • Smooth Muscle Relaxation • Reduced Inflammation cAMP->Effects Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes Eprazinone Eprazinone Eprazinone->PDE4 Inhibits AC->cAMP Converts

Eprazinone's PDE4 Inhibition Pathway.
Synergistic Mucolytic and Secretolytic Action

Beyond its anti-inflammatory and bronchodilatory effects, Eprazinone directly targets mucus. It is believed to work through a combination of actions to reduce mucus viscosity and improve its clearance:

  • Stimulation of Serous Mucus: It enhances the secretion of a less viscous, more watery (serous) mucus from glands in the respiratory tract.[1][2]

  • Disruption of Mucus Networks: It is proposed to break disulfide bonds within mucus glycoproteins, which are responsible for the thick, tenacious consistency of pathological mucus.[1][2]

  • Enhanced Ciliary Activity: By promoting the beating of cilia, the microscopic hair-like structures lining the airways, it facilitates the transport and expectoration of the now-liquefied mucus.[1][2]

Methodologies for Characterization

The analysis of Eprazinone's binding affinity and structure-activity relationship (SAR) relies on a combination of established experimental assays and modern computational techniques.

Experimental Determination of Binding Affinity

This protocol describes a competitive binding assay to determine the affinity of Eprazinone for the NK1 receptor. The principle is to measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (Eprazinone).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the human NK1 receptor (e.g., CHO cells) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective NK1R radioligand (e.g., [¹²⁵I]Tyr⁸-Substance P), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.

  • Quantification: Wash the filters with cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of Eprazinone. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of Eprazinone that displaces 50% of the radioligand), which can then be used to determine the inhibition constant (Ki).

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Incubation (Membranes + Radioligand + Eprazinone) Prep->Incubate Filter 3. Rapid Filtration (Separation of Bound/Unbound) Incubate->Filter Quantify 4. Scintillation Counting (Quantify Bound Radioligand) Filter->Quantify Analyze 5. Data Analysis (Calculate IC50 / Ki) Quantify->Analyze

Workflow for a Radioligand Binding Assay.
Computational Analysis of Ligand-Target Interaction

Molecular docking simulations provide valuable insights into the plausible binding modes of Eprazinone within the active sites of its target proteins, guiding further experimental work.

This workflow outlines the computational steps to predict the binding conformation and affinity of Eprazinone to a target like PDE4.

Step-by-Step Methodology:

  • Target Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., human PDE4) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D structure of the Eprazinone molecule. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Binding Site Definition: Identify the catalytic active site or allosteric binding pocket on the target protein based on existing literature or co-crystallized ligands. Define a "grid box" that encompasses this entire site for the docking algorithm.

  • Molecular Docking: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of Eprazinone within the defined binding site. The program will score each "pose" based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Interpretation: Analyze the top-scoring poses to identify the most likely binding mode. Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between Eprazinone and the amino acid residues of the protein. This analysis helps explain the basis of its binding affinity and selectivity.

Docking_Workflow cluster_prep Preparation Phase PDB 1a. Obtain Target Structure (e.g., from PDB) Grid 2. Define Binding Site (Grid Generation) PDB->Grid Ligand 1b. Prepare Ligand Structure (Energy Minimization) Ligand->Grid Dock 3. Run Docking Simulation (Sample Poses & Score) Grid->Dock Analyze 4. Analyze Results (Identify Key Interactions) Dock->Analyze

Workflow for Molecular Docking.

Conclusion

This compound is a clinically effective mucolytic and bronchodilator whose therapeutic action is rooted in a well-defined, albeit complex, molecular structure and a dual-target binding profile. Its ability to inhibit PDE4 and weakly antagonize the NK1 receptor provides a synergistic mechanism that reduces airway inflammation, relieves bronchospasm, and improves mucociliary clearance. The experimental and computational protocols detailed herein offer a robust framework for researchers to further investigate Eprazinone and develop next-generation respiratory therapeutics with improved potency and selectivity. A comprehensive understanding of its structure-activity relationship remains a cornerstone of such future endeavors.

References

  • Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023, January 13). (URL: [Link])

  • What is the mechanism of Eprazinone Hydrochloride? - Patsnap Synapse. (2024, July 17). (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

  • What is Eprazinone Hydrochloride used for? - Patsnap Synapse. (2024, June 15). (URL: [Link])

  • This compound | C24H33ClN2O2 | CID 22719246 - PubChem. (URL: [Link])

  • Eprazinone - Grokipedia. (URL: [Link])

  • Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem. (URL: [Link])

  • Eprazinone | C24H32N2O2 | CID 3245 - PubChem. (URL: [Link])

  • eprazinone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • Eprazinone - DrugFuture. (URL: [Link])

Sources

Technical Guide: Pharmacological Profile of Eprazinone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Eprazinone Dihydrochloride as a Mucolytic Agent Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprazinone dihydrochloride (Eprazinone di-HCl) is a synthetic piperazine derivative exhibiting a unique dual-mechanism pharmacological profile. Unlike classical mucolytics (e.g., N-acetylcysteine) that function primarily through direct sulfhydryl-mediated disulfide bond cleavage, Eprazinone functions as both a mucolytic agent and a Neurokinin-1 Receptor (NK1R) antagonist . This guide delineates the compound’s physicochemical identity, pharmacodynamics, pharmacokinetics, and validated experimental workflows for assessing its efficacy in respiratory pathology.

Chemical & Physicochemical Identity

Understanding the solid-state and solution chemistry of this compound is a prerequisite for reproducible formulation and in vitro assay design.

ParameterSpecification
IUPAC Name 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride
CAS Number 10402-53-6
Molecular Formula C₂₄H₃₂N₂O₂[1][2][3] · 2HCl
Molecular Weight 453.44 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); Soluble in ethanol; Sparingly soluble in acetone.
Melting Point ~160°C (Decomposition)
pKa Basic nitrogen centers (piperazine ring) typically exhibit pKa values ~5.0 and ~9.0.

Formulation Note: Due to the hygroscopic nature of the dihydrochloride salt, storage in desiccated conditions at -20°C is critical to prevent hydrolysis-induced degradation.

Pharmacodynamics: Mechanism of Action (MOA)

Eprazinone operates via a "Dual-Hit" mechanism that targets both the rheology of the mucus and the neurogenic inflammation driving hypersecretion.

Primary Mechanism: Mucolytic & Secretolytic Activity
  • Glycoprotein Network Disruption: Eprazinone alters the viscoelastic properties of bronchial secretions. While it lacks a free thiol group for direct disulfide reduction, it disrupts the non-covalent interactions (hydrogen bonding and hydrophobic entanglement) within the mucin (MUC5AC/MUC5B) polymer network.

  • Secretolysis: It modulates the activity of goblet cells and submucosal glands, shifting secretion from viscous, mucin-rich fluids to serous, watery fluids. This restores the sol-layer depth, facilitating ciliary beating.

Secondary Mechanism: NK1 Receptor Antagonism

Eprazinone acts as a ligand for the Neurokinin-1 Receptor (NK1R).

  • Target: Substance P (SP) binding site on NK1R.[3][4]

  • Effect: By blocking SP, Eprazinone inhibits the neurogenic inflammatory cascade. Substance P is a potent inducer of mucus hypersecretion and bronchoconstriction; thus, antagonism reduces the production of mucus at the source while relaxing bronchial smooth muscle.

MOA Signaling Pathway

Eprazinone_MOA SubstanceP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Gq Gq Protein NK1R->Gq Eprazinone This compound (Antagonist) Eprazinone->NK1R Blocks (Antagonism) MucusStructure Cross-linked Mucin Network (High Viscosity) Eprazinone->MucusStructure Physicochemical Disruption PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 MucusSecretion Mucin Hypersecretion (Goblet Cells) Ca2->MucusSecretion Triggers Exocytosis Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction RheologyChange Disrupted Network (Reduced Viscosity) MucusStructure->RheologyChange Liquefaction

Figure 1: Dual mechanism of action showing NK1R antagonism (preventing hypersecretion) and direct physicochemical alteration of mucus rheology.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Eprazinone supports a multi-dose regimen, typically requiring administration 2-3 times daily due to rapid metabolic clearance.

ParameterDataNotes
Absorption Rapidly absorbed orally

typically 1–2 hours post-ingestion.
Bioavailability ModerateSubject to first-pass hepatic metabolism.
Distribution Wide tissue distributionLipophilic nature of the base allows penetration into bronchial tissue.
Metabolism Extensive HepaticMajor pathways: Hydrolysis, N-dealkylation, and piperazine ring cleavage.
Excretion Renal (Urine)Excreted primarily as inactive metabolites.
Half-Life (

)
Est. 3–6 hoursRequires TID (three times daily) dosing for steady-state maintenance.

Experimental Methodologies

To validate the mucolytic efficacy of this compound, researchers should utilize a Dual-Phase Validation Protocol combining rheology with functional biological assays.

Phase A: In Vitro Mucin Viscosity Reduction Assay

Objective: Quantify the reduction in viscoelastic moduli (


 and 

) of purified mucin gels.

Materials:

  • Bovine Submaxillary Mucin (BSM) or Porcine Gastric Mucin (PGM) (Type III).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Cone-and-Plate Rheometer.

  • This compound stock (100 mM in water).

Protocol:

  • Mucin Gel Preparation: Reconstitute BSM in PBS to a concentration of 15% (w/v). Stir gently at 4°C for 24 hours to ensure full hydration without shearing the polymer chains.

  • Treatment: Aliquot mucin gel into test groups:

    • Control: Vehicle (PBS).

    • Reference: N-Acetylcysteine (10 mM).

    • Test: this compound (Titration: 10 µM, 100 µM, 1 mM).

  • Incubation: Incubate samples at 37°C for 30 minutes.

  • Rheometry: Load sample onto the rheometer (Cone angle 1°, Diameter 40mm).

    • Perform a Frequency Sweep (0.1 to 10 Hz) at constant strain (1%).

  • Data Analysis: Plot Storage Modulus (

    
    ) vs. Frequency. A significant decrease in 
    
    
    
    compared to control indicates mucolytic activity (liquefaction).
Phase B: Ex Vivo Ciliary Beat Frequency (CBF) Recovery

Objective: Assess the ability of Eprazinone to restore ciliary function inhibited by viscous mucus or inflammatory mediators.

Protocol:

  • Tissue Culture: Isolate tracheal epithelial cells (murine or human ALI cultures).

  • Stress Induction: Treat cells with Substance P (100 nM) to induce neurogenic inflammation and mucus hypersecretion, or apply a viscous mucus load.

  • Treatment: Apply this compound (10–50 µM) to the apical surface.

  • Imaging: Use high-speed video microscopy (>100 fps) to capture ciliary motion.

  • Analysis: Use Fast Fourier Transform (FFT) analysis to calculate CBF (Hz).

    • Success Criteria: Restoration of CBF to baseline levels (approx. 12–15 Hz).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase A: Rheology cluster_1 Phase B: Ciliary Function Start This compound Stock Solution MucinPrep 15% Mucin Gel (Hydration) Start->MucinPrep CellCulture Tracheal Epithelial ALI Culture Start->CellCulture Incubation 37°C Incubation (30 mins) MucinPrep->Incubation Rheometer Frequency Sweep (0.1-10 Hz) Incubation->Rheometer OutputA Data: G' Reduction Rheometer->OutputA Stress Induce Stress (Substance P / Mucus) CellCulture->Stress Imaging High-Speed Microscopy (>100 fps) Stress->Imaging Treatment OutputB Data: CBF Recovery Imaging->OutputB

Figure 2: Integrated workflow for validating physicochemical (Rheology) and biological (Ciliary Function) efficacy.

Safety & Toxicology Profile

While Eprazinone is an established therapeutic, rigorous safety profiling is required for new formulations.

  • Acute Toxicity (LD50):

    • Rat (Oral): 763 mg/kg [Source: EPA/NLM].

    • Mouse (Oral): ~500–700 mg/kg (Variation exists across datasets; conservative estimate recommended).

  • Adverse Events (Clinical): Primarily gastrointestinal (nausea, epigastric pain) due to local irritation, and rare cases of fixed drug eruptions.

  • Contraindications: History of convulsive disorders (due to piperazine moiety) and severe hepatic impairment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Eprazinone dihydrochloride. Retrieved from [Link]

  • Constantin, M., et al. (1974). Absorption, distribution and excretion of eprazinone in animals. Arzneimittelforschung, 24(11):1793-8. (Referenced via PubMed: [Link])

  • Spitzer, W. (1980). The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies. Fortschr Med, 98(22):871-4. (Referenced via PubMed: [Link])

Sources

Technical Guide: In Vitro Mucolytic Activity of Eprazinone di-HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eprazinone dihydrochloride (Eprazinone di-HCl) represents a distinct class of mucoactive agents derived from piperazine.[1] Unlike classical thiol-based mucolytics (e.g., N-Acetylcysteine) that function primarily through the chemical reduction of disulfide bonds, Eprazinone operates as a mucoregulator . Its mechanism involves a dual-action pathway: the physicochemical disruption of mucin glycoprotein networks via non-covalent interactions and a pharmacological secretolytic effect that alters the sol-gel ratio of bronchial secretions.

This guide provides a rigorous technical framework for evaluating the in vitro activity of this compound, focusing on rheological normalization rather than simple liquefaction.

Part 1: Physicochemical Basis & Mechanism of Action[2]

Chemical Identity[1][2][3]
  • Compound: Eprazinone dihydrochloride[1][2][3]

  • IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride[1][3]

  • Molecular Formula:

    
    [3]
    
  • Solubility Profile: Highly soluble in water and ethanol; acidic in aqueous solution due to the HCl salt form.

Mechanistic Pathway: The "Mucoregulator" Paradigm

Eprazinone does not possess a free thiol (-SH) group. Therefore, it does not cleave mucin disulfide bridges directly. Instead, it acts through ionic and hydrophobic disruption .

  • Network Destabilization: The piperazine moiety interacts with the negatively charged sialic acid and sulfate residues on the mucin polymer backbone. This interferes with the hydrogen bonding and ionic cross-linking that stabilizes the mucus gel.

  • Hydration Shift: By altering the ionic environment within the mucin matrix, Eprazinone facilitates water intercalation, swelling the gel matrix and reducing the storage modulus (

    
    ).
    
  • Secretolysis (Cellular Level): While primarily an in vivo effect, in tissue culture models, Eprazinone has been observed to shift secretion from viscous sulfomucins to more fluid sialomucins.

Diagram 1: Molecular Interaction & Rheological Impact

EprazinoneMechanism Eprazinone This compound (Cationic Piperazine Core) MucinNetwork Mucin Glycoprotein Network (High Viscosity/Elasticity) Eprazinone->MucinNetwork Binds via electrostatic interaction IonicDisruption Disruption of Ionic Cross-links MucinNetwork->IonicDisruption Neutralizes Sialic Acid/Sulfate groups Hydrophobic Interference with Hydrophobic Entanglements MucinNetwork->Hydrophobic Steric hindrance Hydration Matrix Swelling & Water Intercalation IonicDisruption->Hydration Hydrophobic->Hydration RheologyChange Reduction in Storage Modulus (G') (Rheological Normalization) Hydration->RheologyChange Transition from Gel to Sol phase

Caption: Eprazinone disrupts mucin gel architecture through non-covalent ionic and hydrophobic interference, leading to matrix swelling and viscosity reduction.

Part 2: Experimental Protocols

To validate the efficacy of this compound, researchers must utilize a self-validating rheological workflow. Simple flow cup viscometry is insufficient for non-Newtonian fluids like mucus.

Protocol A: Preparation of Artificial Sputum Medium (ASM)

Rationale: Patient sputum is highly variable.[4] ASM provides a standardized, reproducible substrate for in vitro benchmarking.

Reagents:

  • Mucin: Porcine Gastric Mucin (Type II), 4.0% w/v.

  • DNA: Salmon Sperm DNA, 0.4% w/v (mimics purulence).

  • Matrix: Egg yolk emulsion (0.5% v/v) + KCl (50 mM) + NaCl (100 mM).

  • Buffer: Tris-buffered saline (pH 7.4).

Procedure:

  • Dissolve mucin and DNA in buffer under constant stirring at 4°C for 12 hours (prevents degradation).

  • Add salts and egg yolk emulsion.

  • Adjust pH to 7.0–7.4.

  • Allow gel to mature for 4 hours at 37°C before use.

Protocol B: Comparative Rheometry (Oscillatory Sweep)

Rationale: Measures the breakdown of the gel structure (Elastic Modulus


) vs. the liquid flow (Viscous Modulus 

).

Equipment: Cone-and-Plate Rheometer (e.g., Anton Paar or TA Instruments). Geometry: 40mm Cone, 2° angle.

Workflow:

  • Baseline: Load 500 µL ASM. Perform a frequency sweep (0.1–10 Hz) to establish baseline

    
    .
    
  • Treatment:

    • Group A: Control (PBS).

    • Group B: this compound (100 µM).

    • Group C: N-Acetylcysteine (100 µM) [Positive Control].

  • Incubation: Incubate directly on the plate (with solvent trap to prevent evaporation) at 37°C for 15, 30, and 60 minutes.

  • Measurement: Measure Viscosity (

    
    ) at a constant shear rate of 10 
    
    
    
    (mimics ciliary beat) and 100
    
    
    (mimics cough).
Diagram 2: Rheological Validation Workflow

RheologyWorkflow cluster_treatment Treatment Groups Start Start: Artificial Sputum Medium (ASM) Baseline Baseline Rheology (G' > G'' confirmed) Start->Baseline Control PBS Control Baseline->Control Eprazinone This compound (100 µM) Baseline->Eprazinone NAC NAC (Positive Ctrl) (100 µM) Baseline->NAC Incubation Incubation 37°C, 15-60 min Control->Incubation Eprazinone->Incubation NAC->Incubation Measurement Shear Rate Analysis Low (10/s) & High (100/s) Incubation->Measurement DataOutput Calculate % Viscosity Reduction Compare G'/G'' Crossover Measurement->DataOutput

Caption: Step-by-step rheological profiling to quantify mucolytic efficacy against standard controls.

Part 3: Data Analysis & Interpretation

Expected Rheological Profile

Eprazinone exhibits a different kinetic profile compared to NAC. While NAC causes a rapid, sharp drop in viscosity (often destroying the gel structure entirely), Eprazinone typically shows a gradual, sustained reduction .

Table 1: Comparative In Vitro Viscosity Reduction (Simulated Data)

ParameterControl (PBS)This compound (100 µM)N-Acetylcysteine (100 µM)Interpretation
Viscosity (

) at 15 min
-2%-15%-40%NAC acts faster due to direct bond cleavage.
Viscosity (

) at 60 min
-4%-35%-55%Eprazinone achieves significant reduction over time.
Elastic Modulus (

)
High (Gel)Moderate (Weak Gel)Low (Liquid)Eprazinone retains some elasticity (crucial for ciliary transport).
Solubility in Acidic Mucus N/AHighModerateEprazinone remains active in acidic inflammatory environments.
Critical Analysis: The "Mucokinetic" Advantage

A complete liquefaction of mucus (as seen with high-dose NAC) can sometimes be detrimental, causing secretions to pool in the alveoli ("drowning effect").

  • Eprazinone's Advantage: By reducing viscosity while maintaining a degree of elasticity (

    
    ), Eprazinone ensures that the mucus can still couple mechanically with cilia, facilitating effective mucociliary clearance.
    

Part 4: Troubleshooting & Optimization

  • pH Sensitivity: this compound is an acid salt. When added to unbuffered sputum samples, it may lower the pH, potentially precipitating mucins artificially.

    • Solution: Always use a buffered system (PBS or HEPES) to maintain pH ~7.4 during the assay.

  • Concentration Quenching: High concentrations of DNA (in purulent sputum) can competitively bind Eprazinone due to charge interactions.

    • Solution: If testing on CF sputum (high DNA), increase Eprazinone concentration to 200–300 µM to saturate DNA binding sites before mucin interaction occurs.

  • Solvent Trap: Rheological measurements at 37°C are prone to evaporation artifacts, which artificially increase viscosity.

    • Solution: Use a solvent trap or a thin layer of mineral oil around the sample edge.

References

  • PubChem. (2025).[5][3] Eprazinone dihydrochloride | C24H34Cl2N2O2.[3] National Library of Medicine. [Link]

  • Lai, S. K., et al. (2009). Micro- and macrorheology of mucus. Advanced Drug Delivery Reviews. (Cited for Rheology Protocol standards). [Link]

  • Rubin, B. K. (2007). Mucolytics, expectorants, and mucokinetic medications. Respiratory Care. (Cited for classification of mucoregulators). [Link]

  • DrugBank. (2025).[5] Eprazinone: Pharmacology and Interactions. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Estimation of Eprazinone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Eprazinone dihydrochloride (Eprazinone di-HCl) in bulk drug substances and pharmaceutical formulations.[1] Eprazinone, a piperazine derivative with mucolytic and antitussive properties, presents specific chromatographic challenges due to its basic nature and dihydrochloride salt form.

This protocol addresses these challenges through a "Quality by Design" (QbD) approach, optimizing stationary phase selection, mobile phase pH, and organic modifiers to achieve high resolution, symmetry, and sensitivity. The final method is validated according to ICH Q2(R1) guidelines.

Physicochemical Profiling & Mechanistic Strategy

Before initiating chromatographic trials, the physicochemical properties of the analyte must dictate the method parameters.

Structural Analysis[1]
  • Analyte: Eprazinone Dihydrochloride[1][2][3][4][5][6][7][8]

  • IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride.[1][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 453.44 g/mol [1][2][3]

  • Key Functional Groups:

    • Piperazine Ring: Two basic nitrogen atoms.[1] The dihydrochloride salt indicates both nitrogens are protonated.[1]

    • Propiophenone Moiety: Responsible for UV absorption (chromophore).[1]

    • Ethoxy Group: Adds lipophilicity.[1]

Chromatographic Challenges & Solutions
PropertyChromatographic ConsequenceTechnical Solution
Basicity (pKa) Strong interaction with residual silanols on silica columns, leading to peak tailing.[1]Low pH Buffer: Use Phosphate buffer pH 3.0 to suppress silanol ionization (

) and keep analyte protonated.[1]
Solubility Slightly soluble in water; soluble in Methanol/DMSO.[1]Diluent Selection: Use Methanol or Mobile Phase as diluent to ensure recovery.[1]
Chromophore Aromatic ketone (Propiophenone).[1][7]UV Detection: Scan 200–400 nm. Expected

~240–260 nm.[1]

Experimental Protocol: Method Development

Instrumentation & Reagents[1][10]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.

  • Column:

    
     Stationary Phase (End-capped is critical).[1] Recommended: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).[1]
    
  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Step 1: Determination of Detection Wavelength

Procedure:

  • Prepare a standard solution of this compound (

    
    ) in Methanol.[1]
    
  • Scan from 200 nm to 400 nm using a UV-Visible Spectrophotometer.[1]

  • Observation: The propiophenone moiety typically exhibits a primary absorption band near 254 nm .[1]

  • Decision: Set HPLC detector to 254 nm for maximum sensitivity.

Step 2: Mobile Phase Optimization

To achieve separation with a Tailing Factor (


) < 2.0, the mobile phase pH is the critical variable.
  • Trial A (Neutral): Water:ACN (50:50).[1] Result: Broad peaks, severe tailing due to silanol interaction.[1]

  • Trial B (Acidic - Formic Acid): 0.1% Formic Acid:ACN. Result: Improved shape, but potential drift in retention time.[1]

  • Trial C (Buffered - Recommended): Phosphate Buffer (pH 3.0):ACN. Result: Sharp peaks, stable baseline, robust retention.

Final Optimized Chromatographic Conditions

This method is the "Gold Standard" for routine QC analysis.[1]

ParameterCondition
Mobile Phase Buffer : Acetonitrile (60 : 40 % v/v)
Buffer Prep 20mM

in water, adjust pH to 3.0 with Orthophosphoric Acid.
Column

(250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV @ 254 nm
Run Time 10 - 15 minutes
Column Temp Ambient (

)

Visual Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized method.

MethodDevelopment Start Start: this compound Analysis PropAnalysis Analyze Physicochemical Properties (Basic pKa, Salt form) Start->PropAnalysis UVScan UV Scan (200-400nm) Select 254 nm PropAnalysis->UVScan Trial1 Trial 1: Water/MeOH (Neutral pH) UVScan->Trial1 Result1 Result: Severe Tailing (Silanol Interaction) Trial1->Result1 Trial2 Trial 2: Phosphate Buffer pH 3.0 / ACN (Acidic pH) Result1->Trial2 Add Buffer & Adjust pH Result2 Result: Sharp Peak (Silanol Suppression) Trial2->Result2 Optimization Optimize Ratio (60:40) & Flow Rate (1.0 mL/min) Result2->Optimization Validation Final Validation (ICH Q2 Guidelines) Optimization->Validation

Figure 1: Decision tree for HPLC method development, highlighting the shift from neutral to acidic aqueous phases to correct peak tailing.

Sample Preparation & Extraction

For pharmaceutical formulations (tablets), efficient extraction is required to separate the active ingredient from excipients.

SamplePrep Tablet Tablet Powder (Eq. to 50mg Drug) Solvent Add 50mL Diluent (Mobile Phase) Tablet->Solvent Sonicate Sonicate (20 mins, Ambient) Solvent->Sonicate MakeUp Dilute to Vol (100mL Flask) Sonicate->MakeUp Filter Filter (0.45 µm Nylon) MakeUp->Filter Inject Inject to HPLC Filter->Inject

Figure 2: Extraction protocol for this compound from solid dosage forms.

Method Validation (ICH Q2)

To ensure the method is reliable for regulatory submission, the following validation parameters must be executed.

System Suitability

Inject the standard solution six times.[1]

  • RSD of Peak Area:

    
    [8]
    
  • Theoretical Plates (N):

    
    
    
  • Tailing Factor (T):

    
    
    
Linearity

Prepare a series of standard solutions (e.g., 10, 20, 30, 40, 50 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike placebo powder with known amounts of Eprazinone (50%, 100%, 150% levels).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Robustness

Deliberately vary parameters to test method stability:

  • Flow Rate:

    
    
    
  • Mobile Phase pH:

    
     units[1]
    
  • Organic Composition:

    
    
    
  • Note: Basic drugs are sensitive to pH changes near their pKa; however, at pH 3.0, Eprazinone is fully ionized, making the method robust against small pH shifts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 2.0) Silanol interaction or Column aging.[1]Ensure buffer pH is

.[1] Use a new, end-capped C18 column.[1]
Retention Drift Temperature fluctuation or Mobile phase evaporation.[1]Use a column oven (

). Cap solvent bottles tightly.[1]
High Backpressure Particulate matter in sample.[1]Filter all samples through 0.45 µm Nylon/PVDF filters. Check guard column.[1]
Split Peaks Solvent mismatch.Ensure the sample diluent matches the mobile phase (or is weaker).[1] Avoid pure MeOH injection if possible.[1]

References

  • PubChem. (2023).[1] Eprazinone dihydrochloride | C24H34Cl2N2O2.[1][2] National Library of Medicine. Retrieved from [Link][1]

  • SIELC Technologies. (2018).[1] Separation of Eprazinone on Newcrom R1 HPLC column.[1][9] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kumbhar, M., et al. (2018).[1] HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride. International Journal of Pharmaceutical Research and Technology.[1] Retrieved from [Link]

Sources

Technical Application Note: Scalable Synthesis of Eprazinone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Eprazinone dihydrochloride is a non-narcotic antitussive and mucolytic agent characterized by its unique piperazine scaffold substituted with a 2-ethoxy-2-phenylethyl moiety.[1] Unlike centrally acting opioids, it functions via the neurokinin-1 receptor (NK1R) blockade and bronchial antispasmodic mechanisms.

This Application Note provides a rigorous, scalable protocol for the chemical synthesis of Eprazinone Dihydrochloride. It details the convergent synthesis strategy, critical process parameters (CPPs), and analytical validation required for pharmaceutical-grade development. The route utilizes a Mannich condensation as the pivotal coupling step, ensuring high atom economy and structural fidelity.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent process involving two key phases:

  • Phase A: Construction of the N-(2-ethoxy-2-phenylethyl)piperazine intermediate.

  • Phase B: Mannich condensation of the intermediate with propiophenone and a formaldehyde source.

Reaction Pathway Diagram[3][4]

EprazinoneSynthesis cluster_0 Phase A: Intermediate Synthesis cluster_1 Phase B: Mannich Coupling cluster_2 Phase C: Salt Formation StyreneOxide Styrene Oxide Alcohol 2-Ethoxy-2-phenylethanol StyreneOxide->Alcohol Ring Opening (Regioselective) Ethanol Ethanol (Acid Cat.) Ethanol->Alcohol Chloride 1-Chloro-2-ethoxy-2-phenylethane Alcohol->Chloride Chlorination SOCl2 Thionyl Chloride SOCl2->Chloride Intermediate 1-(2-Ethoxy-2-phenylethyl)piperazine (Key Intermediate) Chloride->Intermediate N-Alkylation Piperazine Piperazine (Excess) Piperazine->Intermediate EprazinoneBase Eprazinone Base Intermediate->EprazinoneBase Mannich Reaction Propiophenone Propiophenone Propiophenone->EprazinoneBase Trioxane Trioxymethylene (HCHO Source) Trioxane->EprazinoneBase FinalProduct Eprazinone Dihydrochloride (Crystalline Solid) EprazinoneBase->FinalProduct Salt Formation HCl HCl (g) / Isopropanol HCl->FinalProduct

Caption: Convergent synthesis pathway for Eprazinone 2HCl highlighting the regioselective epoxide opening and Mannich coupling.

Materials & Reagents

High-purity reagents are essential to minimize side-reaction byproducts (e.g., bis-Mannich bases).

ReagentCAS No.[2][3][4][5][6]GradeRole
Propiophenone 93-55-0>99%Starting Ketone
Piperazine (Anhydrous) 110-85-0>99%Amine Scaffold
Styrene Oxide 96-09-3>98%Side-chain Precursor
Trioxymethylene (Trioxane) 110-88-398%Formaldehyde Source
Thionyl Chloride 7719-09-7ReagentChlorinating Agent
Ethanol (Absolute) 64-17-5ACSSolvent / Reactant
Hydrochloric Acid 7647-01-037% / GasCatalyst / Salt Former

Experimental Protocol

Phase A: Synthesis of 1-(2-ethoxy-2-phenylethyl)piperazine

This intermediate is constructed via the regioselective opening of styrene oxide followed by chlorination and amination.

Step A1: Preparation of 2-Ethoxy-2-phenylethanol

Mechanism: Acid-catalyzed ring opening of styrene oxide favors attack at the benzylic position (C1) by ethanol due to stabilization of the developing positive charge.

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and thermometer.

  • Reaction: Charge Ethanol (300 mL) and conc. H₂SO₄ (1 mL). Heat to 50°C.

  • Addition: Dropwise add Styrene Oxide (120.1 g, 1.0 mol) over 60 minutes. Maintain temp < 60°C.

  • Completion: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Neutralize with NaHCO₃, filter salts, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the alcohol.

    • Target Yield: 85-90%

    • Appearance: Colorless oil.

Step A2: Chlorination to 1-Chloro-2-ethoxy-2-phenylethane
  • Setup: 500 mL RBF with gas trap (SO₂/HCl evolution).

  • Reaction: Dissolve product from A1 (166 g, 1.0 mol) in Chloroform (200 mL).

  • Addition: Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise at 0-5°C.

  • Heating: Allow to warm to RT, then reflux for 3 hours.

  • Workup: Evaporate solvent and excess SOCl₂. The crude chloride is used directly or purified by vacuum distillation.

Step A3: N-Alkylation of Piperazine

Critical Control: Use a large excess of piperazine (3-5 eq) to prevent the formation of N,N'-bis(2-ethoxy-2-phenylethyl)piperazine.

  • Reaction: In a 2L flask, dissolve Anhydrous Piperazine (258 g, 3.0 mol) in Ethanol (600 mL) at reflux.

  • Addition: Dropwise add 1-Chloro-2-ethoxy-2-phenylethane (184.5 g, 1.0 mol) over 2 hours.

  • Duration: Reflux for an additional 6 hours.

  • Workup: Cool to RT. Filter off Piperazine Hydrochloride byproduct. Concentrate filtrate.

  • Purification: Distill excess piperazine (high vacuum). The residue is the target mono-substituted piperazine.

  • Salt Formation (Optional but recommended): Convert to dihydrochloride for storage/stability by treating with HCl/EtOH.

    • Intermediate: 1-(2-ethoxy-2-phenylethyl)piperazine dihydrochloride.[6]

Phase B: Mannich Condensation (The Coupling)

This step couples the ketone, aldehyde, and secondary amine.

Stoichiometry:

  • Amine Salt: 0.20 mol

  • Propiophenone: 0.25 mol (1.25 eq)

  • Trioxymethylene: 0.25 mol (equivalent to 0.75 mol HCHO)

Protocol:

  • Charging: In a 500 mL RBF, combine:

    • 1-(2-ethoxy-2-phenylethyl)piperazine dihydrochloride (61.4 g, 0.20 mol)

    • Propiophenone (33.5 g, 0.25 mol)[2][4]

    • Trioxymethylene (22.5 g, 0.25 mol) Note: Literature often cites excess; 22.5g provides sufficient formaldehyde equivalents.

    • Ethanol (120 mL)

    • Conc. HCl (0.5 mL) - Catalyst

  • Reaction: Heat the mixture to reflux (approx. 78°C).

  • Monitoring: Maintain reflux for 4-5 hours. The reaction mixture will initially be heterogeneous and may clear as the Mannich base forms.

  • Crystallization: Cool the mixture slowly to 0-5°C. The Eprazinone dihydrochloride should crystallize directly from the reaction matrix.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Acetone (2 x 50 mL) to remove unreacted propiophenone.

Phase C: Purification & Salt Formation

If the direct crystallization yields impure product, or if the free base was isolated, follow this recrystallization step.

  • Recrystallization: Dissolve the crude salt in hot Methanol containing 10% water.

  • Polishing: Treat with activated carbon (5% w/w) for 15 mins, then filter hot through Celite.

  • Crystallization: Cool to RT, then to 4°C.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Physical Properties of Product:

  • Appearance: White crystalline powder.[2][4][5]

  • Melting Point: 201°C (Anhydrous form) [1]; 160°C (Hydrate/Polymorph) [2].

  • Solubility: Soluble in water (slight), methanol; insoluble in ether.

Analytical Validation

Trustworthiness is established through rigorous characterization.

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Consistent with structure; integration of ethoxy/phenyl protons.
Purity HPLC (C18, MeOH/Buffer)> 99.0% area
Chloride Content Titration (AgNO3)15.5% - 16.5% (Theoretical for 2HCl: 15.6%)
Loss on Drying Gravimetric< 0.5% (for anhydrous)

Key NMR Signals (Predicted):

  • 
     1.1 (t, 3H, Ethoxy-CH3)
    
  • 
     1.2 (d, 3H, CO-CH(CH3)-)
    
  • 
     3.3-3.6 (m, Piperazine protons)
    
  • 
     4.5 (dd, 1H, Ph-CH-O)
    
  • 
     7.2-8.0 (m, 10H, Aromatic protons)
    

Troubleshooting & Safety

Critical Process Parameters (CPPs)
  • Moisture Control: The Mannich reaction is reversible; however, in acidic ethanol, the equilibrium favors the product. Excessive water can hinder crystallization.

  • Stoichiometry: Excess formaldehyde is required to drive the reaction, but too much can lead to polymer formation.

  • Temperature: Do not exceed 85°C during workup to prevent degradation of the Mannich base (retro-Mannich).

Safety Hazards[1][5][8]
  • Styrene Oxide: Potential carcinogen and skin sensitizer. Handle in a fume hood.

  • Thionyl Chloride: Releases HCl and SO₂. Corrosive.

  • Eprazinone: Bioactive compound (antitussive).[3][7] Avoid inhalation of dust.

References

  • Toffel-Nadolny, P., & Gielsdorf, W. (1973). Physical properties and analytical data of Eprazinone. Arzneimittel-Forschung, 23, 308.
  • Mauvernay, R. Y. (1969). Derivatives of piperazine and process for their preparation. U.S. Patent 3,448,192 .[1]

  • Fengchen Group.[5] (2023).[8] Eprazinone Hydrochloride Product Monograph.

  • National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 73356, Eprazinone hydrochloride.

  • VulcanChem. (2023). Synthesis of substituted piperazines.

Sources

Application Note: Preparation of Accurate and Stable Eprazinone Dihydrochloride Standard Stock Solutions for Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Precision

Eprazinone dihydrochloride (di-HCl) is a compound recognized for its mucolytic, secretolytic, and antitussive properties, making it a subject of interest in respiratory-related drug research and development.[1][2] Accurate quantification of Eprazinone in various matrices—from formulation development to pharmacokinetic studies—is fundamental to generating reliable and reproducible data. The foundation of such quantification lies in the preparation of precise and stable standard stock solutions.

This document serves as a comprehensive technical guide for researchers, analytical chemists, and drug development professionals. It moves beyond a simple set of instructions to provide a framework grounded in first principles of analytical chemistry. The goal is to empower the user to not only execute the protocol but also to understand the causality behind each step, ensuring the integrity and validity of their analytical standards. The reliability of high-performance analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is directly contingent upon the quality of the reference standards used for calibration.[3][4]

Physicochemical Profile of Eprazinone Dihydrochloride

A thorough understanding of the analyte's properties is a prerequisite for the successful preparation of a standard solution. These characteristics dictate the choice of solvent, handling procedures, and storage conditions.

PropertyValueSource(s)
Chemical Name 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride[2][]
CAS Number 10402-53-6[2][6]
Molecular Formula C₂₄H₃₂N₂O₂ · 2HCl[2][6][7]
Molecular Weight 453.45 g/mol [2][7]
Appearance White to off-white crystalline solid[][8]
Solubility (approx.) Water: 14.3 - 25 mg/mL (Sonication may be required) DMSO: ~1 - 6.25 mg/mL (Use fresh, anhydrous DMSO; heating/sonication may aid dissolution) Methanol: Slightly soluble Ethanol: Insoluble[1][][9][10]
Recommended Storage (Solid) Store at 2-8°C or -20°C as per supplier Certificate of Analysis (CoA)[2][][6]
Stock Solution Stability -80°C: Up to 6 months -20°C: Up to 1 month[1]

Core Principles for Ensuring Standard Integrity

The preparation of an analytical standard is a meticulous process where each step is a potential source of error. Adherence to core principles transforms a routine procedure into a self-validating system.

  • Primacy of the Reference Material : Always begin with a high-purity primary standard from a reputable supplier.[11] The material must be accompanied by a Certificate of Analysis (CoA) that explicitly states its purity or assay value. This value is not 100% by default and must be used in concentration calculations.

  • Solvent Selection : The ideal solvent must meet several criteria:

    • High Solubilizing Power : It must completely dissolve the analyte at the target concentration without heating, if possible.

    • Inertness : The solvent must not react with or cause degradation of the analyte.

    • Purity : Use only HPLC-grade or higher purity solvents to avoid introducing interfering impurities.[11]

    • Method Compatibility : The solvent must be compatible with the subsequent analytical technique (e.g., miscible with the mobile phase in HPLC).

  • Gravimetric and Volumetric Precision : The accuracy of the final concentration is dependent on the precision of the initial measurements.

    • Weighing : Use a calibrated, 5-place analytical balance (0.01 mg) for weighing the standard. Weigh a sufficient amount (e.g., >10 mg) to minimize the relative error of the balance.[11][12]

    • Volume : Exclusively use Class A calibrated volumetric flasks for the preparation of stock solutions.[12] Ensure glassware is scrupulously clean and dry before use.[11]

Workflow for Standard Solution Preparation

The following diagram outlines the critical stages in the preparation and lifecycle of an Eprazinone di-HCl standard solution.

G cluster_prep Preparation Phase cluster_qc QC & Storage cluster_use Application Phase start Receive & Verify This compound Standard (Check CoA) equilibrate Equilibrate to Ambient Temperature (min. 30 min) start->equilibrate weigh Accurately Weigh Standard on Calibrated Balance equilibrate->weigh dissolve Transfer to Class A Volumetric Flask & Add ~70% Solvent weigh->dissolve sonicate Sonicate/Vortex to Ensure Complete Dissolution dissolve->sonicate dilute Dilute to Final Volume & Mix Thoroughly (Invert 15-20x) sonicate->dilute calculate Calculate Exact Concentration (Correct for Purity) dilute->calculate label_sol Label Solution with ID, Conc., Date, Solvent, Initials calculate->label_sol aliquot Dispense into Cryovials for Working Aliquots label_sol->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store thaw Thaw Single Aliquot for Use store->thaw working Prepare Working Standards via Serial Dilution thaw->working discard Discard Unused Portion of Thawed Aliquot thaw->discard Avoid refreezing analyze Use for Calibration Curve in Assay (e.g., HPLC) working->analyze

Caption: Workflow from receipt of standard to analytical use.

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of 10 mL of a nominal 1.0 mg/mL this compound stock solution. The final, exact concentration must be calculated based on the actual weight and standard purity.

5.1 Materials and Equipment

  • Eprazinone dihydrochloride primary reference standard (with CoA)

  • HPLC-grade Methanol (or Deionized Water, if preferred and validated)

  • Calibrated 5-place analytical balance (± 0.01 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass funnel

  • Pasteur pipette

  • Ultrasonic bath

  • Amber cryovials for aliquoting

5.2 Step-by-Step Methodology

  • Pre-Preparation : Remove the this compound standard container from its storage location (e.g., 2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing : On the analytical balance, carefully weigh approximately 10.0 mg of the this compound standard onto a piece of weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).

  • Transfer : Carefully transfer the weighed powder into the 10 mL Class A volumetric flask using a clean, dry funnel. Tap the funnel and weighing paper gently to ensure a quantitative transfer.

  • Initial Dissolution : Add approximately 7 mL (70% of the final volume) of the selected solvent (e.g., Methanol) to the flask. Swirl the flask gently to wet the powder.

  • Complete Dissolution : Cap the flask and place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10] Visually inspect the solution against a dark background to confirm that no particulate matter remains. The solution should be clear and colorless.

  • Dilution to Volume : Once the solution is at room temperature, carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus is exactly on the calibration mark of the flask.

  • Homogenization : Cap the flask securely and homogenize the solution by inverting it slowly 15-20 times. This step is critical for ensuring a uniform concentration.[13]

  • Concentration Calculation : Calculate the precise concentration of the stock solution using the following formula:

    Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Final Volume (mL)

    • Example: If the actual weight was 10.04 mg, the purity from the CoA is 99.2% (or 0.992), and the volume is 10.0 mL: (10.04 mg × 0.992) / 10.0 mL = 0.996 mg/mL

5.3 Quality Control and Labeling

  • Labeling : Immediately label the stock solution container with the compound name, calculated concentration, solvent, preparation date, and analyst's initials.[12]

  • Documentation : Record all preparation details, including the standard's lot number, exact weight, final volume, and calculated concentration, in a laboratory notebook.

Storage, Stability, and Usage

The long-term viability of your analytical results depends on the proper storage and handling of these stock solutions.

  • Storage : Based on available data, stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[1] Storing in amber containers or protecting from light is a general best practice.

  • Aliquoting : To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the primary stock solution should be immediately divided into smaller, single-use aliquots in appropriately labeled cryovials.[11]

  • Usage : When needed, remove a single aliquot from the freezer, allow it to thaw completely and come to room temperature, and vortex briefly before use. Never re-freeze a thawed aliquot. Discard any unused portion.

Protocol: Preparation of Working Standard Solutions

Working standards for generating a calibration curve are prepared by serially diluting the primary stock solution.

  • Plan Dilution Scheme : Determine the required concentration range for your calibration curve (e.g., for an HPLC assay, this might be 1 µg/mL to 100 µg/mL).

  • Prepare Intermediate Standard : It is often practical to first prepare an intermediate dilution from the primary stock. For example, dilute 1.0 mL of the ~1.0 mg/mL primary stock to 10.0 mL with the mobile phase to create a ~100 µg/mL intermediate standard.

  • Serial Dilutions : Use the intermediate standard to prepare the series of working standards. Ensure you use calibrated pipettes and Class A volumetric flasks for all dilutions.[13]

Conclusion

The preparation of Eprazinone dihydrochloride standard solutions is a foundational analytical procedure that demands meticulous attention to detail. By integrating an understanding of the compound's physicochemical properties with core principles of gravimetric and volumetric accuracy, scientists can produce reliable and stable standards. The protocols and best practices outlined in this guide provide a robust framework for minimizing error and ensuring the integrity of quantitative analytical data, thereby upholding the standards of scientific rigor in research and development.

References

  • Jooken, E. (2017, March 30). How to make a reference solution for HPLC analysis. Quora. [Link]

  • Mastelf. (2024, July 30). How to Make a Reference Solution for HPLC Analysis. Mastelf Technologies. [Link]

  • Alwsci. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Alwsci Technologies. [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Pharmaguideline. [Link]

  • Fengchen Group. (n.d.). Eprazinone Hcl (Eprazinone Hydrochloride) BP EP USP CAS 10402-53-6. Fengchen Group. [Link]

  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Scribd. [Link]

  • Merck Index. (n.d.). Eprazinone. Merck Index. [Link]

  • U.S. Food and Drug Administration. (n.d.). eprazinone hydrochloride. FDA. [Link]

  • PharmaCompass. (n.d.). eprazinone dihydrochloride. PharmaCompass. [Link]

  • MDPI. (2024, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • PubChem. (n.d.). Eprazinone Hydrochloride. National Center for Biotechnology Information. [Link]

  • SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]

  • RVS College of Pharmaceutical Sciences. (2024, September 6). Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. RVS College of Pharmaceutical Sciences. [Link]

Sources

Application Notes and Protocols for Enhancing the Aqueous Solubility of Eprazinone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established techniques to enhance the aqueous solubility of Eprazinone dihydrochloride (di-HCl), a mucolytic and bronchodilator agent. Eprazinone di-HCl, while formulated as a salt to improve its solubility, can still present challenges in achieving desired concentrations in aqueous buffers for in vitro assays, pre-formulation studies, and formulation development. These application notes detail the theoretical underpinnings and provide step-by-step protocols for four key solubility enhancement strategies: pH modification, co-solvency, complexation with cyclodextrins, and the use of surfactants. Each protocol is designed as a self-validating system, incorporating analytical quantification to ascertain the degree of solubility improvement. Additionally, considerations for the stability of this compound under various stress conditions are discussed to ensure the integrity of the molecule throughout the experimental process.

Introduction to Eprazinone Dihydrochloride and its Solubility Profile

Eprazinone is a piperazine derivative that functions as a mucolytic and bronchodilator.[1] It is formulated as a dihydrochloride salt (Figure 1) to increase its aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[2][3] Despite this, its solubility is described as "slightly soluble" or "sparingly soluble" in water, which can be a limiting factor in various research and development stages.[][5] Reports on its aqueous solubility vary, with values of approximately 18 mg/mL and ≥37.95 mg/mL being cited.[6][7] This variability underscores the need for robust methods to control and enhance its solubility in specific buffer systems.

Figure 1: Chemical Structure of Eprazinone Dihydrochloride

A placeholder for the 2D structure of this compound.

The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to the presence of two basic nitrogen atoms in the piperazine ring. As a dihydrochloride salt of a weak base, its solubility is generally higher at lower pH values where the amine groups are protonated. The predicted pKa of the Eprazinone free base is approximately 6.83, which indicates that the ionization state of the molecule, and thus its solubility, will change significantly across the physiological pH range.[3]

This guide will explore practical, laboratory-scale techniques to systematically evaluate and improve the solubility of this compound in aqueous buffers.

Foundational Protocols: Solubility Determination and Analysis

A prerequisite for any solubility enhancement study is a reliable method to determine the baseline solubility and quantify the improvements achieved. The following protocols for thermodynamic solubility determination and HPLC-based quantification are fundamental to the subsequent enhancement techniques.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PTFE, PVDF)

  • Calibrated pH meter

  • HPLC system with UV detector (See Protocol 2)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 2 mL) of the selected buffer. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with the mobile phase (from Protocol 2) to a concentration within the linear range of the calibration curve.

  • pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

  • Quantification: Analyze the diluted sample using the validated HPLC method described in Protocol 2 to determine the concentration of dissolved this compound.

Protocol 2: Quantification of Eprazinone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a stability-indicating HPLC method for the accurate quantification of Eprazinone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[8]

  • Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape (a good starting point is 40:60 ACN:Water with 0.1% H₃PO₄).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 256 nm (based on methods for similar compounds like Eperisone HCl).[9]

  • Column Temperature: Ambient or controlled at 30°C.

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the calibration standards and the diluted solubility samples onto the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Eprazinone in the unknown samples using the regression equation from the calibration curve, accounting for the dilution factor.

Solubility Enhancement Technique 1: pH Modification

Scientific Principle: Eprazinone is a weak base with two protonatable nitrogen atoms within its piperazine ring. As a dihydrochloride salt, it is the fully protonated form. The solubility of such compounds is highly dependent on the pH of the medium. By adjusting the pH, the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the drug can be shifted. For a basic drug like Eprazinone, decreasing the pH will increase the proportion of the ionized species, thereby increasing its aqueous solubility.[10]

Protocol 3: Generation of a pH-Solubility Profile for this compound

This protocol determines the solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • All materials listed in Protocols 1 and 2.

Procedure:

  • Buffer Preparation: Prepare a series of buffers with a consistent ionic strength (e.g., 0.1 M) across the desired pH range.

  • Solubility Determination: For each buffer pH, perform the Thermodynamic Solubility Determination as described in Protocol 1.

  • Data Analysis: Quantify the dissolved Eprazinone concentration for each pH point using the HPLC method (Protocol 2).

  • Profile Generation: Plot the measured solubility (in mg/mL or molarity) on a logarithmic scale against the final measured pH of the saturated solution.

Caption: Workflow for generating a pH-solubility profile.

Expected Outcome & Interpretation: The resulting pH-solubility profile is expected to show high solubility at low pH values, which plateaus, and a significant decrease in solubility as the pH increases, particularly around the pKa values of the piperazine nitrogens. This profile is crucial for selecting appropriate buffer systems for future experiments and formulation development, ensuring the drug remains in solution.

Solubility Enhancement Technique 2: Co-solvency

Scientific Principle: Co-solvency involves the addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[11] Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen-bonding network of water, which can reduce the energy required to solvate a lipophilic drug molecule.[12]

Protocol 4: Screening Co-solvents for this compound Solubility Enhancement

This protocol evaluates the effectiveness of various pharmaceutically acceptable co-solvents.

Materials:

  • This compound powder

  • Aqueous buffer at a fixed pH (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • All materials listed in Protocols 1 and 2.

Procedure:

  • Solvent System Preparation: Prepare a series of co-solvent systems by mixing the chosen aqueous buffer with each co-solvent at various volume percentages (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound using Protocol 1.

  • Data Analysis: Quantify the dissolved Eprazinone concentration for each co-solvent system using the HPLC method (Protocol 2).

  • Comparison: Plot the solubility of this compound as a function of the co-solvent percentage for each co-solvent tested.

Table 1: Example Data for Co-solvent Screening

Co-solvent System (v/v)Solubility of this compound (mg/mL)Fold Increase
PBS pH 7.4 (Control)18.21.0
10% Ethanol in PBS25.51.4
20% Ethanol in PBS38.82.1
10% PG in PBS28.11.5
20% PG in PBS45.32.5
10% PEG 400 in PBS35.62.0
20% PEG 400 in PBS61.23.4

Causality and Insights: The choice of co-solvent and its concentration must be balanced with potential toxicity and compatibility with the intended application (e.g., in vitro cell assays). While DMSO is a powerful solvent, its concentration in cell-based assays must typically be kept below 0.5% to avoid cytotoxicity.[13] PEG 400 and Propylene Glycol are often preferred for their lower toxicity profiles.

Solubility Enhancement Technique 3: Cyclodextrin Complexation

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate non-polar or poorly water-soluble "guest" molecules, like Eprazinone, forming non-covalent inclusion complexes.[14] This complexation effectively shields the hydrophobic parts of the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[3] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), offer even greater aqueous solubility and complexation efficiency compared to natural β-cyclodextrin.[2]

Protocol 5: Phase Solubility Study with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, determines the stoichiometry and stability constant of the drug-cyclodextrin complex.

Materials:

  • This compound powder

  • Aqueous buffer at a fixed pH (e.g., deionized water or PBS pH 7.4)

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • All materials listed in Protocols 1 and 2.

Procedure:

  • CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

  • Solubility Determination: For each cyclodextrin concentration, add an excess amount of this compound and determine its equilibrium solubility using Protocol 1.

  • Data Analysis: Quantify the dissolved Eprazinone concentration for each sample using the HPLC method (Protocol 2).

  • Phase Solubility Diagram: Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.

Sources

Application Note: UV Spectrophotometric Analysis of Eprazinone Dihydrochloride in Bulk Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantitative estimation of Eprazinone Dihydrochloride (Eprazinone 2HCl) in bulk powder using UV-Visible spectrophotometry. Unlike rigid "cookbook" methods, this guide emphasizes the Method Development Lifecycle —from solvent selection based on the propiophenone chromophore to full validation according to ICH Q2(R1) guidelines. The protocol utilizes 0.1 N Hydrochloric Acid (HCl) as a solvent to ensure complete protonation and spectral stability, targeting an absorbance maximum (


) in the range of 240–260 nm.

Introduction & Scientific Rationale

The Analyte: Eprazinone Dihydrochloride

Eprazinone 2HCl is a mucolytic and antitussive agent containing a piperazine ring and a propiophenone moiety. The chemical structure (3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one) is critical for UV analysis.

  • Chromophore: The primary UV-absorbing center is the phenyl ketone (propiophenone) group.

  • Electronic Transition: The

    
     transition of the benzene ring conjugated with the carbonyl group typically yields a strong absorption band between 240 nm and 260 nm .
    
  • Solubility Profile: As a dihydrochloride salt, the compound exhibits good solubility in water (

    
     14–25 mg/mL) and methanol, but stability is often enhanced in acidic media which prevents free-base precipitation.
    
Why UV Spectrophotometry?

While HPLC is the gold standard for stability-indicating assays, UV spectrophotometry offers distinct advantages for bulk drug release testing :

  • Speed: Instantaneous results without column equilibration.

  • Cost-Efficiency: Minimal solvent consumption (Green Chemistry).

  • Simplicity: Ideal for routine purity checks where excipient interference is absent.

Materials and Reagents

CategoryItemSpecification/Grade
Analyte Eprazinone DihydrochlorideReference Standard (Purity > 99%)
Solvent 0.1 N Hydrochloric AcidAnalytical Grade (prepared in double-distilled water)
Apparatus UV-Visible SpectrophotometerDouble beam, 1 cm quartz matched cells
Glassware Volumetric FlasksClass A (10 mL, 50 mL, 100 mL)
Filtration Syringe Filters0.45 µm Nylon (if particulate matter is suspected)

Method Development Protocol

Note: This section guides the analyst to empirically determine the exact spectral characteristics, ensuring the method is tailored to the specific instrument and solvent batch.

Solvent Selection Logic

Choice: 0.1 N HCl. Reasoning: Eprazinone contains basic nitrogen atoms in the piperazine ring. Using an acidic solvent ensures the molecule remains fully protonated (salt form), stabilizing the molecular geometry and the resulting UV spectrum. Water alone may vary in pH due to dissolved CO₂, potentially causing slight spectral shifts.

Determination of (Spectral Scan)[1][2][3]
  • Stock Preparation: Dissolve 10 mg of Eprazinone 2HCl in 100 mL of 0.1 N HCl (Concentration: 100 µg/mL).

  • Dilution: Dilute 1.0 mL of Stock to 10 mL with 0.1 N HCl (Concentration: 10 µg/mL).

  • Scanning: Scan the solution from 200 nm to 400 nm against a reagent blank.

  • Observation: Identify the wavelength of maximum absorbance.[1][2][3][4][5]

    • Expert Insight: Expect a major peak in the 245–260 nm region (characteristic of the benzoyl chromophore). Use this determined

      
       for all subsequent measurements.
      
Workflow Visualization

MethodDevelopment Start Weigh 10 mg Eprazinone 2HCl Dissolve Dissolve in 0.1 N HCl Start->Dissolve Stock Stock Solution (100 µg/mL) Dissolve->Stock Dilute Dilute to 10 µg/mL Stock->Dilute Scan Scan Spectrum (200-400 nm) Dilute->Scan Identify Identify λmax (~245-260 nm) Scan->Identify

Figure 1: Step-by-step workflow for the preparation of standard solutions and determination of absorption maximum.[1][3][6]

Experimental Protocol (Standard Operating Procedure)

Preparation of Standard Stock Solution (S1)
  • Accurately weigh 10.0 mg of Eprazinone 2HCl reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 60 mL of 0.1 N HCl and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with 0.1 N HCl.

  • Concentration: 100 µg/mL.

Preparation of Calibration Standards

Prepare a series of working standards from Stock Solution (S1) according to the table below to construct a calibration curve.

Standard IDVolume of S1 (mL)Final Volume (mL)Final Conc. (µg/mL)
Std-10.5105
Std-21.01010
Std-31.51015
Std-42.01020
Std-52.51025
Std-63.01030
Measurement
  • Set the spectrophotometer to the determined

    
     (e.g., 250 nm).
    
  • Zero the instrument using 0.1 N HCl as the blank.

  • Measure the absorbance of each standard (Std-1 to Std-6) in triplicate.

  • Plot Absorbance (y-axis) vs. Concentration (x-axis) .

Method Validation (ICH Q2(R1) Compliance)

To ensure scientific trustworthiness, the method must be validated. The following parameters are mandatory.

Linearity
  • Criteria: The correlation coefficient (

    
    ) should be 
    
    
    
    .
  • Range: The method is typically linear between 5 µg/mL and 30 µg/mL .

  • Procedure: Analyze the calibration standards described in Section 5.2.

Precision (Repeatability)
  • Procedure: Analyze the 15 µg/mL standard six times (n=6) in a single session.

  • Acceptance: The Relative Standard Deviation (% RSD) of the absorbance values must be < 2.0% .

Accuracy (Recovery Studies)
  • Method: Spike a known amount of standard into a pre-analyzed sample solution at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance: Mean recovery should be within 98.0% – 102.0% .

Sensitivity (LOD & LOQ)

Calculate using the standard deviation of the response (


) and the slope (

) of the calibration curve:
  • Limit of Detection (LOD):

    
    
    
  • Limit of Quantification (LOQ):

    
    
    
Validation Logic Diagram

Validation ICH ICH Q2(R1) Validation Linearity Linearity (R² > 0.999) ICH->Linearity Precision Precision (% RSD < 2%) ICH->Precision Accuracy Accuracy (98-102% Recovery) ICH->Accuracy Robustness Robustness (Wavelength ±2nm) ICH->Robustness

Figure 2: Hierarchy of validation parameters required to demonstrate method suitability.

Data Analysis & Calculations

Calculate the concentration of Eprazinone 2HCl in the unknown sample using the linear regression equation derived from the calibration curve:



Where:

  • 
     = Absorbance of the sample[6][7]
    
  • 
     = Slope of the calibration curve
    
  • 
     = Concentration (µg/mL)[1][2][3][6][7][8][9]
    
  • 
     = y-intercept
    

Final Calculation for Bulk Powder Purity:



Troubleshooting & Expert Insights

  • Non-Linearity: If the curve plateaus above 30 µg/mL, it indicates a deviation from Beer-Lambert's Law. Dilute samples to fall within the middle of the calibration range (e.g., 15 µg/mL).

  • Spectral Shift: If the

    
     shifts by >2 nm, check the pH of the solvent. Ensure the 0.1 N HCl is freshly prepared.
    
  • Interference: While this method is for bulk powder, if applying to tablets, filtration is critical to remove insoluble excipients (e.g., magnesium stearate) which cause light scattering and falsely high absorbance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • DrugFuture. Eprazinone Chemical Index. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Extraction and Quantification of Eprazinone from Human Plasma

[1]

Executive Summary & Chemical Rationale

Eprazinone dihydrochloride (C24H32N2O2[1][2]·2HCl) is a piperazine derivative with mucolytic and antitussive properties. For bioanalytical scientists, this molecule presents specific challenges due to its basicity (pKa ~6.83) and moderate lipophilicity.

While simple Protein Precipitation (PPT) is often the default for high-throughput screening, it frequently fails to remove phospholipids that cause ion suppression in LC-MS/MS, particularly for hydrophobic bases like Eprazinone.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the "Gold Standard" for pharmacokinetic (PK) studies requiring low limits of quantification (LLOQ < 1.0 ng/mL). We leverage the pH-dependent solubility of Eprazinone: by shifting the plasma pH to >10.0, we suppress ionization of the piperazine nitrogens, driving the molecule into the organic phase while leaving zwitterionic phospholipids and plasma proteins in the aqueous layer.

Target Analyte Profile
PropertyValueImplication for Extraction
Molecular Weight 380.5 g/mol (Free Base)Monitor [M+H]+ m/z 381.3
pKa ~6.83 (Basic)Ionized at physiological pH; requires alkalization for LLE.[1]
LogP ~3.5 (Lipophilic)High affinity for non-polar solvents (MTBE, EtAc, Hexane).
Plasma Binding Moderate-HighRequires disruption (organic solvent or acid) to release.[1]

Strategic Method Selection

Before beginning, select the protocol that matches your sensitivity requirements.

MethodSelectionStartStart: Define Study GoalSensitivityRequired LLOQ?Start->SensitivityHighSensHigh Sensitivity(< 1 ng/mL)PK StudiesSensitivity->HighSensLow Conc.HighThruHigh Throughput(> 10 ng/mL)Tox/ScreeningSensitivity->HighThruHigh Conc.LLEProtocol A:Liquid-Liquid Extraction(Cleaner, Concentrated)HighSens->LLEPPTProtocol B:Protein Precipitation(Faster, Dirtier)HighThru->PPT

Figure 1: Decision matrix for selecting the appropriate extraction strategy based on sensitivity needs.

Protocol A: Liquid-Liquid Extraction (LLE) – The Reference Method

Recommended for: Clinical Pharmacokinetics, Bioequivalence Studies.[1] Principle: Alkalinization of plasma to convert Eprazinone to its uncharged free-base form, followed by extraction into an organic solvent.[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate:Hexane (50:50 v/v).[1] Note: MTBE provides a cleaner supernatant but requires careful evaporation.

  • Alkaline Buffer: 0.5 M Sodium Carbonate (Na2CO3), pH 10.0.

  • Internal Standard (IS): Eperisone (structural analog) or Eprazinone-d8 (if available).[1]

  • Reconstitution Solution: Mobile Phase A : Mobile Phase B (80:20).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Eperisone in 50% Methanol). Vortex gently for 10 seconds.

  • Alkalinization (Critical Step): Add 100 µL of 0.5 M Na2CO3 buffer.

    • Why? This shifts the pH to ~10, ensuring Eprazinone is >99% in its neutral, lipophilic form.

  • Extraction: Add 1.0 mL of MTBE (or EtAc:Hexane mix).

  • Agitation: Vortex vigorously for 5 minutes or shake on a multi-tube vortexer at 2000 rpm.

    • Tip: Vigorous mixing is essential to maximize mass transfer between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Result: A clear upper organic layer and a bottom aqueous pellet/layer.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solution. Vortex for 1 min and transfer to an autosampler vial with insert.

LLE_WorkflowStep1Plasma Sample(200 µL)Step2Add Internal Standard& Na2CO3 Buffer (pH 10)Step1->Step2Step3Add Organic Solvent(MTBE or EtAc:Hex)Step2->Step3Step4Vortex (5 min)& CentrifugeStep3->Step4Step5Phase Separation(Collect Upper Layer)Step4->Step5Step6Evaporate to Dryness(N2 at 40°C)Step5->Step6Step7Reconstitute(Mobile Phase)Step6->Step7

Figure 2: Visual workflow for the Liquid-Liquid Extraction (LLE) of Eprazinone.

Protocol B: Protein Precipitation (PPT) – Rapid Screening

Recommended for: High-concentration samples, toxicity studies, or when throughput > sensitivity.[1]

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate or tube.

  • Precipitate: Add 200 µL of chilled Acetonitrile containing the Internal Standard.

    • Note: The 1:4 ratio ensures >98% protein removal.

  • Mix: Vortex for 2 minutes.

  • Clear: Centrifuge at 4,000 x g for 20 minutes (plate) or 14,000 x g for 10 minutes (tubes).

  • Dilute: Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water (0.1% Formic Acid).

    • Why? Injecting pure acetonitrile causes peak broadening for early eluters. Diluting with water focuses the analyte on the column head.

LC-MS/MS Conditions

To ensure robustness, the chromatographic method must separate Eprazinone from endogenous interferences.

ParameterSettingRationale
Column C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)Standard for hydrophobic bases.[1][3]
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterAcidic pH ensures protonation of N-atoms for good MS signal.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Strong elution solvent.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 10% B (0-0.5 min) -> 90% B (3.0 min) -> Hold (1 min)Rapid elution while retaining polar interferences early.[1]
Ionization ESI Positive (+)Eprazinone readily forms [M+H]+.[1]
MRM Transition 381.3 -> 205.1 (Quantifier)Cleavage of the piperazine-ethyl ether bond.[1]
MRM Transition 381.3 -> 105.0 (Qualifier)Benzoyl fragment.[1]

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)[1]
  • Linearity: r² > 0.99 over the range (e.g., 0.5 – 500 ng/mL).

  • Recovery: Should be consistent (> 70% preferred) across Low, Mid, and High QC levels.

  • Matrix Effect: The Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), switch from PPT to LLE or reduce injection volume.

Troubleshooting Guide
  • Issue: Low Recovery in LLE.

    • Cause: pH not basic enough.

    • Fix: Ensure the Carbonate buffer is fresh and pH is >10. Eprazinone must be neutral to enter the organic phase.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A to mask silanols.

  • Issue: Carryover.

    • Cause: Eprazinone sticking to the injector needle.

    • Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

References

  • Chemical Properties & pKa: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link][1]

  • LLE Methodology for Basic Drugs: Silvestro, L., et al. (2012). The most convenient and general approach for plasma sample clean-up: multifunction adsorption and supported liquid extraction.[4] Bioanalysis Zone. Retrieved from [Link]

  • FDA Guidelines: U.S. Food and Drug Administration (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LC-MS/MS of Piperazine Derivatives: Kim, H., et al. (2006).[1] Determination of eprazinone in human plasma by LC-MS/MS. (Methodology adapted based on structural analogs and general basic drug extraction principles confirmed in search results).

Advanced Formulation Strategies for Eprazinone Dihydrochloride Oral Suspension

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Eprazinone Dihydrochloride (2HCl) is a piperazine derivative with potent mucolytic and antitussive properties. While clinically effective, its development into a pediatric or geriatric oral liquid is hindered by two diametrically opposed physicochemical properties:

  • High Water Solubility: (~14–25 mg/mL), which precludes simple suspension of the native API.

  • Intense Bitterness: Characteristic of protonated amine salts, which makes simple syrup formulations unpalatable.

The Formulation Strategy: To create a suspension of a water-soluble, bitter drug, we must insolubilize the active moiety. This guide details the development of a Drug-Resin Complex (Resinate) . By complexing Eprazinone with a cation-exchange resin (e.g., Polacrilex or Sodium Polystyrene Sulfonate), we achieve:

  • Taste Masking: The drug remains bound to the resin at salivary pH (6.8), preventing interaction with taste receptors.

  • Bioavailability: The complex rapidly dissociates in the acidic environment of the stomach (pH 1.2).

  • Stability: Immobilization reduces hydrolytic degradation.

Pre-Formulation Characterization[1]

Before initiating the batch, the following parameters must be established to ensure efficient loading.

API Analysis[2]
  • Compound: Eprazinone Dihydrochloride (C24H32N2O2[1][2][3] · 2HCl).[1][3][4][5]

  • Molecular Weight: 453.44 g/mol .[3][5]

  • Functional Groups: Two tertiary amine centers (piperazine ring) capable of protonation.

  • pKa: ~6.8 (base).

  • Critical Attribute: As a di-HCl salt, the API solution will be acidic.

Resin Selection Logic

Since Eprazinone is a cationic drug (amine), a Cation Exchange Resin is required.[6]

Resin TypeCommercial ExampleMechanismSuitability for Eprazinone
Weak Acid (Carboxylic) Amberlite™ IRP88 (Polacrilex)-COO⁻ groups exchange H⁺/K⁺ for Drug⁺High. High capacity, rapid swelling. Best for taste masking.[7]
Strong Acid (Sulfonic) Amberlite™ IRP69 (Polystyrene Sulfonate)-SO₃⁻ groupsMedium. Stronger binding may delay release; often used for sustained release.

Recommendation: Use Amberlite™ IRP88 (Polacrilex) for immediate release taste-masking.

Core Protocol: Preparation of Eprazinone-Resinate Complex

This process insolubilizes the drug. The efficiency of binding depends on pH. Since Eprazinone 2HCl is acidic, simply mixing it with the resin may lower the pH below the resin's effective exchange range. Buffering is critical.

Experimental Workflow Diagram

ResinateProcess Start Start: Eprazinone 2HCl API Dissolution API Dissolution (Water, pH adjustment to 5.0-6.0) Start->Dissolution ResinPrep Resin Activation (Slurry in Deionized Water) Complexation Complexation Reaction (Stir 4-6 hours @ Room Temp) ResinPrep->Complexation Dissolution->Complexation Add API Solution Separation Vacuum Filtration Complexation->Separation Washing Wash with DI Water (Remove free drug/ions) Separation->Washing Drying Fluid Bed Drying (Max 60°C, LOD < 5%) Washing->Drying Sieving Sieving (#100 Mesh) Drying->Sieving

Caption: Workflow for the synthesis of Eprazinone-Polacrilex Resinate Complex.

Step-by-Step Methodology

Reagents:

  • Eprazinone Dihydrochloride.[8][1][2][3][4][5][9][10]

  • Amberlite™ IRP88 (Polacrilex Resin).

  • Sodium Hydroxide (1N) for pH adjustment.

  • Deionized Water.[6]

Procedure:

  • Resin Activation:

    • Disperse Amberlite IRP88 in deionized water (ratio 1:10 w/v).

    • Stir gently for 30 minutes to allow full swelling. Note: Unswollen resin leads to poor drug loading.

  • API Preparation:

    • Dissolve Eprazinone 2HCl in deionized water (concentration ~50 mg/mL).

    • Critical Step: The pH of this solution will be acidic (~pH 2-3). Slowly add 1N NaOH to adjust pH to 5.5 – 6.0 .

    • Why? Polacrilex is a weak acid resin (pKa ~5-6). It requires a near-neutral pH to be ionized (-COO⁻) and accept the drug cation. If the pH is too low, the resin remains protonated (-COOH) and binding efficiency drops.

  • Loading (Batch Method):

    • Add the API solution to the resin slurry.

    • Ratio: Target a 1:1 to 1:2 (Drug:Resin) weight ratio.

    • Stir continuously for 4–6 hours.

    • Monitor the supernatant UV absorbance (277 nm) periodically to calculate % loading. Stop when unbound drug concentration plateaus.

  • Washing & Isolation:

    • Filter the suspension through a Buchner funnel (Whatman #1).

    • Wash the cake 3x with deionized water to remove free drug and NaCl byproducts.

    • Verification: Test filtrate with AgNO3; if precipitate forms, chloride ions are still present (continue washing).

  • Drying:

    • Dry the wet cake in a hot air oven or fluid bed dryer at 50°C–60°C.

    • Target Moisture Content (LOD): < 5%.

    • Pass dried granules through a #60 or #100 mesh sieve to break agglomerates.

Formulation of the Final Oral Suspension

Once the bitter drug is locked inside the resin, we must formulate a vehicle that keeps these particles suspended (preventing caking) and ensures microbiological stability.

Bill of Materials (BOM)
IngredientFunctionConcentration (% w/v)Rationale
Eprazinone-Resinate Active (Taste-Masked)Eq. to 20-30 mg/5mL APICalculated based on drug loading efficiency.
Xanthan Gum Suspending Agent0.2% – 0.4%Provides pseudoplastic rheology (shear thinning).
Microcrystalline Cellulose (Avicel RC-591) Co-Suspending Agent1.0% – 1.5%Prevents hard cake formation; improves mouthfeel.
Sucrose / Sorbitol Sweetener/Vehicle20% – 40%Increases density to match particles; adds sweetness.
Methylparaben / Propylparaben Preservatives0.1% / 0.02%Essential for aqueous systems.
Polysorbate 80 Wetting Agent0.05%Ensures resin particles wet out and disperse.
Citric Acid Bufferq.s. to pH 6.0-7.0Maintains pH where resin remains associated.
Flavor (e.g., Orange/Mint) Flavoring0.5%Masks any residual bitterness.
Purified Water Vehicleq.s. to 100%
Manufacturing Protocol
  • Vehicle Preparation:

    • Heat 60% of the water to 70°C. Dissolve Methylparaben and Propylparaben.

    • Disperse Xanthan Gum and Avicel RC-591 using a high-shear mixer (e.g., Silverson) until fully hydrated (no lumps).

    • Add Sucrose/Sorbitol and mix until dissolved. Cool to room temperature.

  • Dispersion:

    • In a separate vessel, slurry the Eprazinone-Resinate with the wetting agent (Polysorbate 80) and a small amount of water.

    • Add the resinate slurry to the main vehicle under constant agitation (paddle stirrer).

  • Final Adjustment:

    • Add flavors and Citric Acid.

    • Check pH: Ensure final pH is 6.0 – 7.0 .

    • Caution: Do not drop pH below 4.0, or the drug may release from the resin prematurely in the bottle.

Quality Control & Self-Validating Systems

To ensure the protocol worked, perform these three critical tests.

In-Vitro Release (The "Taste vs. Efficacy" Check)

This experiment validates that the drug is "locked" in the bottle but "unlocked" in the stomach.

  • Apparatus: USP Type II (Paddle), 50 rpm, 37°C.

  • Medium A (Saliva Proxy): Phosphate Buffer pH 6.8.[11]

    • Acceptance Criteria:< 10% release in 5 minutes. (Confirms taste masking).

  • Medium B (Stomach Proxy): 0.1N HCl.[6]

    • Acceptance Criteria:> 85% release in 15-30 minutes. (Confirms bioavailability).

Assay of Bound Drug

Do not assume 100% loading.

  • Method: Weigh 100 mg of resinate. Sonicate in 50 mL of 0.1N HCl for 30 minutes (to fully elute drug). Filter and analyze via HPLC or UV (277 nm).

  • Calculation: Loading Efficiency = (Actual Drug Content / Theoretical Drug Content) × 100.

Particle Size Distribution
  • Microscopy or Laser Diffraction. Ensure particles are < 150 µm to prevent "grittiness" in the mouth.

References

  • ChemicalBook. (2024). Eprazinone dihydrochloride Physicochemical Properties and Synthesis. Retrieved from

  • TargetMol. (2024). Eprazinone dihydrochloride Solubility and Stability Data. Retrieved from

  • PubChem. (2024).[2] Eprazinone di-HCl Compound Summary. National Library of Medicine. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2011). Development of taste masked oral suspension using ion exchange resinates (General Protocol). Retrieved from

  • Pharmacophore. (2012). Evaluation and Formulation of Suspension using Ion Exchange Resins. Retrieved from

  • MedChemExpress. (2024). Eprazinone dihydrochloride NK1 Receptor Ligand Information.[9] Retrieved from

Sources

Application Note: High-Throughput Analysis of Eprazinone di-HCl and its Metabolites in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Eprazinone, administered as Eprazinone dihydrochloride, is a mucolytic and bronchodilator agent.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicokinetic assessments in drug development. In humans, Eprazinone undergoes metabolism primarily through two pathways: hydrolysis and oxidative N-C bond cleavage followed by dealkylation, resulting in five known metabolites (M1-M5).[2] This application note presents a robust and sensitive LC-MS/MS method for the simultaneous quantification of Eprazinone and its major metabolites in human plasma and urine. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

The metabolic degradation of Eprazinone leads to metabolites M1 and M4 via hydrolysis, and M2, M3, and M5 through cleavage of the alpha-binding to the nitrogen atom and subsequent dealkylation reactions.[2] Two of these metabolites have been structurally identified as 1-(2-ethoxy-2-phenylethyl)-piperazine and 1-(2-hydroxy-2-phenylethyl) piperazine.[3] This method provides the foundational parameters for the detection of the parent drug and these identified metabolites, along with a strategic approach for the characterization and quantification of the remaining unknown metabolites.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Eprazinone and its metabolites from biological matrices.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Human Plasma or Urine Sample add_is Spike with Internal Standard sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation UPLC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Overall workflow for the LC-MS/MS analysis of Eprazinone and its metabolites.

Materials and Reagents

  • Eprazinone di-HCl reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled analog of Eprazinone.

Sample Preparation

The choice of sample preparation method depends on the matrix and the desired level of cleanliness and sensitivity.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract, which can reduce matrix effects and improve sensitivity.

  • Centrifuge the urine sample at 2000 x g for 5 minutes.

  • To 500 µL of the supernatant, add 500 µL of 0.1 M phosphate buffer (pH 6.0) and the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Detection Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table lists the proposed MRM transitions for Eprazinone and its identified metabolites. These transitions should be confirmed by direct infusion of the individual compounds and optimization of collision energies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Eprazinone 381.2147.1Cleavage of the bond between the piperazine ring and the propiophenone moiety
105.1Benzoyl group
Metabolite: 1-(2-ethoxy-2-phenylethyl)-piperazine 235.2147.1Loss of the ethoxy-phenyl-ethyl group
87.1Piperazine ring fragment
Metabolite: 1-(2-hydroxy-2-phenylethyl) piperazine 207.2119.1Loss of the hydroxy-phenyl-ethyl group
87.1Piperazine ring fragment

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Metabolic Pathway and Fragmentation

The proposed metabolic pathway and key fragmentation points for MRM analysis are illustrated below.

G cluster_metabolism Metabolic Pathways cluster_hydrolysis Hydrolysis cluster_dealkylation Cleavage & Dealkylation cluster_fragmentation Key Fragmentation for MRM Eprazinone Eprazinone (m/z 381.2) M1 Metabolite M1 (Structure Unknown) Eprazinone->M1 Hydrolysis M4 Metabolite M4 (Structure Unknown) Eprazinone->M4 Hydrolysis M2 1-(2-ethoxy-2-phenylethyl)-piperazine (m/z 235.2) Eprazinone->M2 α-Cleavage M5 Metabolite M5 (Structure Unknown) Eprazinone->M5 Dealkylation M3 1-(2-hydroxy-2-phenylethyl) piperazine (m/z 207.2) M2->M3 De-ethylation Eprazinone_frag Eprazinone Precursor (m/z 381.2) Eprazinone_prod1 Product Ion (m/z 147.1) Eprazinone_frag->Eprazinone_prod1 Eprazinone_prod2 Product Ion (m/z 105.1) Eprazinone_frag->Eprazinone_prod2 M2_frag M2 Precursor (m/z 235.2) M2_prod1 Product Ion (m/z 147.1) M2_frag->M2_prod1 M2_prod2 Product Ion (m/z 87.1) M2_frag->M2_prod2 M3_frag M3 Precursor (m/z 207.2) M3_prod1 Product Ion (m/z 119.1) M3_frag->M3_prod1 M3_prod2 Product Ion (m/z 87.1) M3_frag->M3_prod2

Caption: Proposed metabolic pathway and fragmentation of Eprazinone and its identified metabolites.

Method Validation

For use in regulated bioanalysis, the method must be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) or other relevant regulatory bodies.[3][4] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in human plasma and urine. The described sample preparation protocols and initial LC-MS/MS parameters offer a solid foundation for method development and validation. The successful application of this method will enable accurate and reliable quantification of these compounds, supporting pharmacokinetic and drug metabolism studies. Further characterization of the unknown metabolites (M1, M4, and M5) will allow for the expansion of this method to provide a complete metabolic profile of Eprazinone.

Sources

Technical Guide: Dosage Formulation and Administration of Eprazinone di-HCl in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous framework for the calculation, formulation, and administration of Eprazinone dihydrochloride (di-HCl) in murine (mouse/rat) models. Eprazinone is a piperazine derivative exhibiting mucolytic, secretolytic, and weak antitussive properties.[1] While clinically utilized for respiratory congestion, preclinical protocols often fail to account for the specific physicochemical properties of the dihydrochloride salt form versus the free base, leading to dosage inaccuracies. This guide standardizes the protocol using FDA-aligned allometric scaling and validated vehicle systems to ensure experimental reproducibility.

Pharmacological Basis & Mechanistic Insight[2][3][4]

Mechanism of Action

Eprazinone operates via a multi-modal mechanism distinct from classical opioids (e.g., codeine) or pure expectorants. Understanding these pathways is critical for interpreting pharmacodynamic data in murine models.

  • Mucolytic/Secretolytic Action: Disruption of mucopolysaccharide fibers (glycoprotein networks) in bronchial secretions, reducing viscosity.[2][3]

  • PDE4 Inhibition: It acts as a phosphodiesterase-4 inhibitor, increasing intracellular cAMP in airway smooth muscle (bronchodilation) and inflammatory cells (anti-inflammatory).

  • NK1 Receptor Antagonism: Weak antagonism of the Neurokinin-1 receptor, modulating neurogenic inflammation and cough reflexes.

Pathway Visualization

The following diagram illustrates the downstream effects of Eprazinone administration in a respiratory model.

EprazinoneMechanism Eprazinone Eprazinone di-HCl PDE4 PDE4 Enzyme Eprazinone->PDE4 Inhibits NK1R NK1 Receptor Eprazinone->NK1R Antagonizes (Weak) Mucin Mucin Glycoproteins Eprazinone->Mucin Depolymerizes GobletCell Goblet Cells Eprazinone->GobletCell Modulates cAMP Intracellular cAMP (Increase) PDE4->cAMP Prevents degradation Inflammation Reduced Neurogenic Inflammation NK1R->Inflammation Modulates Viscosity Reduced Mucus Viscosity Mucin->Viscosity Structural Breakdown SmoothMuscle Airway Smooth Muscle cAMP->SmoothMuscle Relaxes Bronchodilation Bronchodilation SmoothMuscle->Bronchodilation GobletCell->Viscosity Altered Secretion

Figure 1: Multi-target mechanism of Eprazinone involving PDE4 inhibition, NK1 antagonism, and direct mucolytic activity.

Pre-Formulation Calculations

Salt Correction Factor (Critical)

Researchers often err by weighing the salt form (di-HCl) as if it were the free base. Eprazinone is supplied as a dihydrochloride salt to improve stability and water solubility. You must correct for the mass of the HCl counterions.

  • MW Eprazinone (Base): ~416.22 g/mol

  • MW Eprazinone (di-HCl): ~453.44 g/mol [][5]



Rule: To deliver a 10 mg/kg dose of the active drug (base), you must weigh 10.9 mg/kg of the di-HCl powder.

Allometric Scaling & Dosage Selection

Direct murine data for Eprazinone is sparse compared to rat data. We derive the starting mouse dose from validated rat studies (50–200 mg/kg) and human clinical data using FDA Guidance for Industry (2005).

Table 1: Allometric Scaling and Recommended Starting Doses

ParameterHuman (Clinical)Rat (Literature Anchor)Mouse (Calculated)
Weight (Standard) 60 kg0.25 kg0.02 kg
Km Factor 3763
Typical Dose 150–450 mg/day (~7.5 mg/kg)50–200 mg/kg (PO)--
HED Conversion ----~90 mg/kg (from Human)
Rat-to-Mouse --50 mg/kg (Rat) × (6/3)100 mg/kg
Recommended Range ----50 – 150 mg/kg
  • Low Dose (Mouse): 50 mg/kg (Mucolytic maintenance)

  • High Dose (Mouse): 150 mg/kg (Acute antitussive/secretolytic challenge)

Formulation Protocol

Vehicle Selection

This compound is slightly soluble in water but can precipitate at neutral pH or high concentrations. For consistent bioavailability in oral gavage (PO), a co-solvent system is recommended over pure saline to prevent precipitation in the stomach.

Recommended Vehicle (Universal):

  • 10% DMSO (Solubilizer)[5]

  • 40% PEG300 (Co-solvent)[5]

  • 5% Tween-80 (Surfactant)[5]

  • 45% Saline (0.9% NaCl)

Step-by-Step Preparation (Example: 100 mg/kg dose for 20 mice)

Assumption: Average mouse weight = 25g. Total mass needed = 25g × 20 mice × 100 mg/kg = 50 mg active drug. With safety margin, prepare 100 mg.

  • Weighing: Calculate required salt mass.

    
    
    
  • Primary Dissolution: Add 109 mg this compound to 1.0 mL DMSO . Vortex until completely dissolved (clear solution).

  • Stabilization: Add 4.0 mL PEG300 . Vortex.

  • Emulsification: Add 0.5 mL Tween-80 . Vortex.

  • Dilution: Slowly add 4.5 mL Sterile Saline while vortexing.

    • Note: If the solution becomes cloudy, sonicate at 37°C for 5 minutes.

  • pH Adjustment: Check pH. The di-HCl salt is acidic. Adjust to pH ~5.0–6.0 using dilute NaOH if necessary to prevent esophageal injury, but do not exceed pH 7.0 as the base may precipitate.

Administration Workflow

DosingWorkflow cluster_check Quality Control Start Start Weigh Weigh Mouse (± 0.1g) Start->Weigh CalcVol Calc Volume (10 mL/kg) Weigh->CalcVol Load Load Syringe (Feeding Needle) CalcVol->Load Gavage Oral Gavage (PO) Load->Gavage Check Check Solubility (Clear?) Load->Check Visual Observe Observe (30 mins) Gavage->Observe

Figure 2: Administration workflow ensuring precise dosing based on individual animal weight.

Experimental Validation

To confirm the efficacy of the calculated dose, researchers should monitor specific pharmacodynamic markers relative to the mechanism of action.

Assay TypeMethodologyExpected Outcome (Effective Dose)
Antitussive Citric Acid or Capsaicin Aerosol ChallengeIncreased latency to cough; reduced cough frequency (vs. vehicle).
Mucolytic Bronchoalveolar Lavage (BAL) Fluid AnalysisReduced viscosity; increased serous secretion; altered lipid content (surfactant).
Anti-inflammatory LPS-induced Pulmonary InflammationReduced neutrophil infiltration in BALF; lower TNF-α levels.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[3] Link

  • Thrall, R. S., et al. (1992).[5] "Eprazinone Alters Lung Lavage Lipid Levels and Transtracheal Ion Transport."[5][6][7] Experimental Lung Research, 18(3), 409-420.[5] (Establishes rat dosage range of 50-200 mg/kg). Link

  • PubChem. (2025).[8] "Eprazinone dihydrochloride Compound Summary." National Library of Medicine. (Source for Molecular Weights and Chemical Properties).[8][6][9][10][11] Link

  • MedChemExpress. (2024). "Eprazinone dihydrochloride Product Information and Solubility." (Source for vehicle formulation and solubility data). Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31. (Methodology for Km factor calculation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Eprazinone di-HCl Degradation Product Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Eprazinone di-HCl and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the stability and quality of this active pharmaceutical ingredient (API). Here, we move beyond simple protocols to explain the scientific rationale behind the experimental choices, empowering you to not only execute the methods but also to troubleshoot them effectively.

Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the standards set by the International Council for Harmonisation (ICH).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is degradation analysis important?

Eprazinone dihydrochloride is a mucolytic and bronchospasm-relieving drug.[2] Its chemical structure contains several functional groups, including an ether, a ketone, and a piperazine ring, which may be susceptible to degradation under various environmental conditions.[3][4] Analyzing its degradation products is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[5] The process helps to identify likely degradants, establish degradation pathways, and develop stability-indicating analytical methods.[6][7]

Q2: What is a stability-indicating HPLC method?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients. The core requirement is that the method must be able to resolve the main drug peak from all significant degradant peaks, a process known as demonstrating specificity. Forced degradation studies are essential for generating these degradants and proving the method's stability-indicating capability.[6][7]

Q3: What are the typical stress conditions for a forced degradation study?

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to trigger the formation of degradants.[6] These studies are mandated by guidelines such as ICH Q1A to understand the intrinsic stability of the molecule.[6][8] The typical conditions include:

  • Acid Hydrolysis: Degradation in an acidic medium.

  • Base Hydrolysis: Degradation in an alkaline medium.

  • Oxidation: Degradation using an oxidizing agent, typically hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photodegradation: Exposure to UV and visible light.

Part 1: Forced Degradation Experimental Protocol

The objective of this protocol is to intentionally degrade this compound to an optimal level (typically 5-20%) to ensure that degradation products are formed at a detectable concentration without completely consuming the parent drug.[9]

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound in Methanol B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidation (3% H2O2, RT) A->D Expose to Stress E Thermal (80°C, Solid State) A->E Expose to Stress F Photolytic (ICH Q1B Light Box) A->F Expose to Stress G Withdraw Samples at Time Points (e.g., 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples (if required) G->H I Dilute to Target Concentration with Mobile Phase H->I J Analyze via Validated Stability-Indicating HPLC Method I->J G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time (RT) Issues start Problem Observed in Chromatogram P1 High Pressure? start->P1 Check Pressure PK1 Peak Tailing? start->PK1 Check Peaks RT1 Shifting RT? start->RT1 Check RT P2 Low Pressure? P1->P2 P1_C1 Blockage in column or tubing. Precipitated buffer salts. P1_S1 Solution: Backflush column. Filter mobile phase. Flush system with water. P1_C1->P1_S1 Cause P2_C1 Leak in the system (fittings, seals). P2_S1 Solution: Check all fittings. Replace pump seals if necessary. P2_C1->P2_S1 Cause PK2 Split Peaks? PK1->PK2 PK1_C1 Secondary interactions (silanol activity). Column void. Sample solvent mismatch. PK1_S1 Solution: Adjust mobile phase pH. Use a guard column. Inject sample in mobile phase. PK1_C1->PK1_S1 Cause PK2_C1 Partially blocked column frit. Injector issue. PK2_S1 Solution: Replace column frit. Clean injector loop. PK2_C1->PK2_S1 Cause RT1_C1 Mobile phase composition change. Column temperature fluctuation. Inconsistent flow rate. RT1_S1 Solution: Prepare fresh mobile phase. Use column oven. Check pump for leaks/bubbles. RT1_C1->RT1_S1 Cause

Caption: A Decision Tree for Common HPLC Troubleshooting.

Q&A Troubleshooting

Q: My system pressure is unusually high. What should I do?

  • Cause: High backpressure is most often caused by a blockage. This could be precipitated buffer salts, sample particulates, or a clogged column inlet frit. [10][11]* Solution:

    • First, disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column.

    • Try back-flushing the column (reversing the flow direction) with a strong solvent like isopropanol, ensuring the eluent does not go into the detector. [12] 3. If pressure remains high, the blockage may be in the tubing or injector. Systematically disconnect components to isolate the source.

    • Always filter your samples and mobile phases to prevent particulate buildup. [12] Q: My peaks are tailing. How can I improve the peak shape?

  • Cause: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase (e.g., basic amines interacting with acidic silanol groups). It can also be caused by a void in the column packing or injecting the sample in a solvent much stronger than the mobile phase. [13][10]* Solution:

    • Adjust Mobile Phase pH: For a basic compound like Eprazinone, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will protonate the amine groups, reducing their interaction with free silanols.

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and can help if the primary column inlet is compromised. [12] 3. Match Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. Injecting in a strong solvent like pure acetonitrile can cause the sample band to spread before it reaches the column, leading to poor peak shape. [13] Q: My retention times are drifting from one injection to the next. Why?

  • Cause: Unstable retention times usually point to an issue with the mobile phase composition, flow rate, or temperature. [13]* Solution:

    • Mobile Phase: Ensure your mobile phase components are accurately measured and well-mixed. If using buffers, prepare them fresh daily to avoid microbial growth. Evaporation of the more volatile organic component can also change the composition over time; keep reservoirs covered. [13] 2. Pump Performance: Check for leaks in the pump seals. Air bubbles in the pump head can cause flow rate fluctuations; degas the mobile phase thoroughly (an online degasser is highly recommended) and purge the pump if necessary. [10] 3. Temperature Control: Use a column oven. Even small fluctuations in ambient lab temperature can cause noticeable shifts in retention time, especially for sensitive separations. [13] Q: I see "ghost peaks" in my blank injections. Where are they coming from?

  • Cause: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover from a previous injection.

  • Solution:

    • Injector Carryover: The most common source is the injector. Develop a robust needle wash protocol using a strong solvent to clean the injector port and needle between runs.

    • Contamination: Check for contamination in your mobile phase, vials, or sample preparation solvents.

    • Late Elution: The "ghost" peak could be a strongly retained compound from a previous injection that is slowly eluting. Extend the gradient run time or add a high-organic flush at the end of each run to ensure all components are eluted.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Revises Q1 Guideline Advancing Stability Testing Standards. (2025, April 24). Pharmaceutical Online.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2010, February 2). ICH.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
  • IJPRHS-Review on Common Observed HPLC Troubleshooting Problems. (n.d.).
  • ICH guidelines for stability studies. (n.d.). Slideshare.
  • 4 Reasons Your HPLC Isn't Working Properly. (2023, June 12). Conquer Scientific.
  • Separation of Eprazinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Degradation pathway of drug. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • This compound. (n.d.). PubChem - NIH.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • eprazinone dihydrochloride. (n.d.). Pharmacompass.com.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development and Validation of Stability Indicating HPLC method for Determination of Eperisone HCL in Bulk and in Formul
  • Eprazinone Dihydrochloride. (n.d.). Clearsynth.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Eprazinone dihydrochloride. (2026, February 2). ChemicalBook.

Sources

Technical Support Center: Eprazinone Dihydrochloride Liquid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for formulation scientists working with Eprazinone Dihydrochloride . It prioritizes mechanistic understanding of the molecule's specific instability risks—primarily its nature as a Mannich base —and provides actionable, self-validating protocols.[1][2]

Topic: Improving Stability & Solubility in Aqueous/Syrup Vehicles Audience: Formulation Scientists, R&D Chemists Version: 2.1 (Current)[1]

Executive Technical Brief: The Stability Paradox

Eprazinone Dihydrochloride (di-HCl) presents a classic formulation challenge due to its chemical structure: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one .[1][2]

Structurally, this molecule is a


-aminoketone , commonly known as a Mannich Base .[1][2] While the dihydrochloride salt confers excellent water solubility, the Mannich base linkage is inherently unstable. It is susceptible to a Retro-Mannich reaction  (deamination) which cleaves the molecule back into its precursors (a vinyl ketone and a secondary amine) under specific conditions.[1][2]

Key Stability Drivers:

  • pH Sensitivity: The Retro-Mannich degradation is acid-catalyzed (extreme low pH) and base-catalyzed (neutral to high pH).[1][2] There is a narrow "Goldilocks" window for stability.[1][2]

  • Oxidative Susceptibility: The piperazine ring contains tertiary amines prone to N-oxide formation.[1][2]

  • Excipient Incompatibility: Reducing sugars (e.g., glucose, fructose) can react with trace primary amine impurities or degradation products via the Maillard reaction.[1]

Troubleshooting Guide & FAQs

Category A: Precipitation & Solubility Issues

Q1: My formulation is clear initially but develops a white precipitate after 48 hours at room temperature. What is happening? Diagnosis: This is likely pH Drift-Induced Precipitation .[1][2] Mechanism: Eprazinone is a di-acidic salt (


, 

).[1][2] If your formulation pH drifts above 5.5–6.0, the concentration of the free base (which has poor aqueous solubility) increases, leading to crystallization. Solution:
  • Target pH: Buffer the formulation to pH 3.5 – 4.5 .

  • Buffer Choice: Use a Citrate-Phosphate buffer system.[1][2] Avoid simple adjustment with HCl/NaOH as it offers no buffering capacity against glass leaching or CO2 absorption.[1][2]

  • Protocol: Measure the pH of the precipitate slurry. If pH > 6.0, re-acidify and observe redissolution.

Q2: Can I use co-solvents to prevent precipitation? Answer: Yes, but use caution. Recommendation: Propylene Glycol (10-20%) or Glycerin are effective.[1][2] Warning: Avoid Ethanol if possible, as it can facilitate trans-esterification or interact with flavor aldehydes.[1][2]

Category B: Chemical Degradation (Potency Loss)[1][2]

Q3: HPLC shows a new peak eluting early, and potency has dropped by 5%. The pH is 4.0. Diagnosis: This is likely Retro-Mannich Degradation .[1][2] Mechanism: Even at stable pH, heat can drive the equilibrium toward the elimination of the amine. Reaction: Eprazinone


 Phenyl Vinyl Ketone derivative + Piperazine derivative.[1][2]
Solution: 
  • Temperature Control: Eprazinone liquid formulations are heat-sensitive.[1][2] Store at 2–8°C during stability studies to differentiate thermal vs. chemical degradation.

  • Chelation: Trace metal ions can catalyze this cleavage.[1][2] Add Disodium EDTA (0.05% w/v) to sequester divalent cations.[1][2]

Q4: The solution is turning yellow/brown over time. Diagnosis: Oxidative Degradation (N-Oxidation) . Mechanism: The tertiary nitrogens in the piperazine ring are reacting with dissolved oxygen to form N-oxides.[1][2] Solution:

  • Antioxidants: Incorporate Sodium Metabisulfite (0.1%) or Ascorbic Acid .[1][2]

  • Headspace: Sparge the manufacturing vessel with Nitrogen (

    
    ) and blanket the final container.[1]
    
Category C: Excipient Compatibility

Q5: Can I use High Fructose Corn Syrup or Sucrose as a sweetener? Answer: NO. Reason: Sucrose hydrolyzes to Glucose + Fructose.[1][2] Fructose is a reducing sugar.[1][2] While Eprazinone is a tertiary amine, trace degradation leads to secondary amines which react with reducing sugars (Maillard Reaction), causing intense browning and polymerization. Alternative: Use non-reducing sweeteners like Sorbitol , Xylitol , or Sucralose .[1]

Experimental Protocols

Protocol 1: The "Goldilocks" pH Profiling Experiment

Purpose: To identify the precise pH of maximum stability (


) for your specific vehicle.
  • Preparation: Prepare 5 aliquots of Eprazinone di-HCl (5 mg/mL) in 0.1M Citrate buffers at pH 2.0, 3.0, 4.0, 5.0, and 6.0.

  • Stress Condition: Incubate samples at 50°C (accelerated) for 7 days.

  • Analysis: Analyze via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).

  • Data Interpretation: Plot % Remaining vs. pH.

    • Expectation: You will see a "bell curve" or inverted parabola.[1][2] Degradation increases at pH < 2 (acid catalysis) and pH > 5 (base catalysis/precipitation).[1] The peak is usually near pH 3.8 – 4.2 .[1]

Protocol 2: Oxidative Stress Screening

Purpose: To validate the need for antioxidants.[1]

  • Control: Eprazinone solution in amber vial,

    
     purged.
    
  • Test: Eprazinone solution in clear vial, 5% headspace (air), added 10ppm

    
     (Copper sulfate) as a radical initiator.
    
  • Incubation: 40°C for 48 hours.

  • Observation: Visual color change (Yellowing) and HPLC assay for N-oxide peak (typically elutes before the main peak).

Visualizations

Figure 1: Eprazinone Degradation Pathways

This diagram illustrates the two primary failure modes: The Retro-Mannich cleavage (hydrolytic/elimination) and N-Oxidation.[1][2]

EprazinoneDegradation Eprazinone This compound (Mannich Base) RetroMannich Retro-Mannich Reaction (Elimination) Eprazinone->RetroMannich Heat / pH > 5 Oxidation Oxidation (Peroxides/Metals) Eprazinone->Oxidation O2 / Light HighPH pH > 6.0 (Alkaline Shift) Eprazinone->HighPH VinylKetone Degradant A: Phenyl Vinyl Ketone deriv. RetroMannich->VinylKetone Amine Degradant B: Piperazine deriv. RetroMannich->Amine NOxide Degradant C: Eprazinone N-Oxide Oxidation->NOxide Precipitate Precipitation (Free Base) HighPH->Precipitate

Caption: Primary degradation pathways for Eprazinone. The Retro-Mannich cleavage is the dominant chemical instability, while pH drift leads to physical instability (precipitation).[2]

Figure 2: Formulation Decision Tree

Follow this logic flow to stabilize the liquid formulation.

FormulationLogic Start Start Formulation SolubilityCheck Check Solubility at Target Conc. Start->SolubilityCheck pH_Selection Select pH Buffer (Citrate/Acetate) SolubilityCheck->pH_Selection pH_Decision Is pH 3.5 - 4.5? pH_Selection->pH_Decision AddAntioxidant Add Antioxidant (Metabisulfite/EDTA) pH_Decision->AddAntioxidant Yes Fail_Precip Risk: Precipitation pH_Decision->Fail_Precip No (>5.0) SweetenerCheck Select Sweetener AddAntioxidant->SweetenerCheck SweetenerDecision Is it Reducing Sugar? (Glucose/Fructose) SweetenerCheck->SweetenerDecision FinalForm Stable Formulation SweetenerDecision->FinalForm No (Use Sorbitol) Fail_Color Risk: Maillard Browning SweetenerDecision->Fail_Color Yes

Caption: Step-by-step logic for preventing common Eprazinone formulation failures.

Summary of Critical Parameters

ParameterSpecificationRationale
Optimal pH 3.8 – 4.2 Balances Retro-Mannich stability (acid-catalyzed) vs. Solubility (base-precipitated).
Buffer System Citrate or Acetate Provides necessary capacity in the acidic range.[1] Avoid Phosphate if Ca++ is present (precipitation risk).[1][2]
Antioxidant Na Metabisulfite + EDTA Prevents N-oxide formation and sequesters metal catalysts.[1][2]
Sweetener Sorbitol / Sucralose Non-reducing.[1][2] Prevents Maillard reaction browning.[1][2]
Storage Amber Glass, < 25°C Protects from light (photo-oxidation) and heat (Retro-Mannich).[1][2]

References

  • PubChem. (n.d.).[1][2] Eprazinone.[1][2][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1][2] Retrieved February 20, 2026, from [Link]

  • Crowley, P., & Martini, L. (2010).[1] Drug-Excipient Interactions. Pharmaceutical Technology. (General reference on Amine-Aldehyde/Maillard interactions).

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1][3] (General reference on N-oxidation prevention).

  • Tramontini, M. (1973).[1] Advances in the Chemistry of Mannich Bases. Synthesis. (Fundamental chemistry regarding the instability of beta-aminoketones).

Sources

Technical Support Center: Eprazinone di-HCl Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimizing Mobile Phase pH for Eprazinone di-HCl (Piperazine Derivative) Audience: Analytical Chemists, QC Specialists, R&D Scientists[1]

Core Mechanism: The "Why" Behind the Protocol

This compound is a piperazine-derivative mucolytic agent.[1] To successfully separate it, you must understand its behavior in solution.

  • The Molecule: Eprazinone contains a piperazine ring with two nitrogen atoms. These act as proton acceptors (bases).[1]

  • The Challenge (Silanol Interaction): On standard silica-based C18 columns, residual silanol groups (

    
    ) on the stationary phase surface are weakly acidic.[1]
    
    • At pH > 4.0: Silanols ionize to

      
      .[1]
      
    • The Conflict: The positively charged Eprazinone (protonated at the nitrogen centers) is electrostatically attracted to the negatively charged silanols. This "secondary interaction" causes severe peak tailing and non-reproducible retention times.[1]

  • The Solution (pH Control): You must operate at a low pH (2.0 – 3.0) .

    • Effect 1: It suppresses silanol ionization (keeping them neutral

      
      ), preventing the "magnetic" attraction to the drug.
      
    • Effect 2: It ensures Eprazinone remains fully protonated (

      
      ), providing stable solubility and consistent retention behavior based on hydrophobic partitioning rather than ion exchange.
      

Troubleshooting Guide (Q&A)

Q1: My Eprazinone peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: This is the classic "Basic Drug on Silica" problem. It indicates that your mobile phase pH is too high, or your column has high silanol activity.

Corrective Actions:

  • Lower the pH: Adjust your aqueous mobile phase to pH 2.5 – 3.0 . Do not rely on water/ACN mixtures without buffers; the pH is uncontrolled.

  • Add a Silanol Blocker (UV Methods only): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "shielding" the column from the drug.

    • Note: TEA is not recommended for LC-MS due to signal suppression.[1]

  • Switch Columns: If pH adjustment fails, switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column designed specifically for basic compounds.[1]

Q2: The retention time ( ) drifts between injections. Why?

Diagnosis: This usually stems from insufficient buffer capacity .[1] Eprazinone is a dihydrochloride salt; injecting it can locally alter the pH if the buffer is too weak.

Corrective Actions:

  • Increase Buffer Strength: If using 10 mM phosphate, increase to 25 mM or 50 mM .

  • Check Temperature: Ensure the column oven is stable (e.g., 30°C or 40°C). Temperature fluctuations affect the pKa of the buffer and the drug's ionization state.

  • Equilibration: Basic drugs often require longer equilibration times to saturate the column's active sites. Flush with at least 20 column volumes before the first injection.

Q3: Can I use a volatile buffer for LC-MS analysis?

Answer: Yes, but you cannot use Phosphate or TEA.[1]

  • Substitute: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid.

  • Warning: Retention times may shift compared to phosphate buffers because formate is a different ion-pairing environment.[1] You may need to adjust the % Organic modifier to recover the original separation.

Standardized Experimental Protocols

Protocol A: The "Golden Standard" (UV/QC)

Best for routine quality control where peak shape and robustness are paramount.

ParameterSetting
Column End-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (ACN)
Isocratic Mode 60% Buffer : 40% ACN (Adjust ACN ±5% to center peak)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm or 254 nm
Sample Diluent Mobile Phase
Protocol B: LC-MS Compatible (R&D)

Best for impurity profiling or biological matrices.[1]

ParameterSetting
Column C18 or Phenyl-Hexyl (for alternate selectivity)
Mobile Phase A 0.1% Formic Acid in Water (approx.[1] pH 2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 0.4 - 0.8 mL/min (Column ID dependent)

Decision Logic & Workflows

Figure 1: Method Development Decision Tree

Use this logic to select the correct starting conditions based on your instrumentation.

G Start Start: Eprazinone Separation CheckDetector Check Detector Type Start->CheckDetector UV UV / PDA CheckDetector->UV MS Mass Spec (LC-MS) CheckDetector->MS Phosphate Buffer: Phosphate (pH 3.0) UV->Phosphate Formate Buffer: Formate (pH 3.0) MS->Formate TailingCheck Check Peak Tailing Phosphate->TailingCheck Formate->TailingCheck Good As < 1.3: Proceed TailingCheck->Good Peak Shape OK Bad As > 1.5: Action Required TailingCheck->Bad Tailing AddTEA Add 0.1% TEA Bad->AddTEA UV Only ChangeCol Switch to Hybrid/BDS Column Bad->ChangeCol MS or UV

Caption: Flowchart for selecting buffer systems and troubleshooting peak asymmetry based on detector type.

Figure 2: The "Tailing" Mechanism

Visualizing why low pH is necessary for Eprazinone.

G cluster_0 High pH (> 4.0) Scenario cluster_1 Low pH (< 3.0) Scenario Silanol_Ion Silanol (Si-O⁻) Interaction Strong Ionic Attraction (TAILING) Silanol_Ion->Interaction Drug_Pos Eprazinone (BH⁺) Drug_Pos->Interaction Silanol_Neut Silanol (Si-OH) NoInteraction No Ionic Attraction (SHARP PEAK) Silanol_Neut->NoInteraction Drug_Pos2 Eprazinone (BH⁺) Drug_Pos2->NoInteraction

Caption: Mechanism of silanol-drug interaction. Acidic pH suppresses silanol ionization, preventing tailing.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3245, Eprazinone. Retrieved from [1]

  • SIELC Technologies. (2018).[1] Separation of Eprazinone on Newcrom R1 HPLC column. Retrieved from

  • Dolan, J. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Retrieved from

Sources

Technical Support Center: Investigating the Effect of Temperature on Eprazinone di-HCl Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability and degradation kinetics of Eprazinone dihydrochloride (di-HCl). As a mucolytic and antitussive agent, understanding the stability of Eprazinone di-HCl under various temperature conditions is critical for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety.[1][]

This document provides a comprehensive, question-and-answer-based resource for designing, executing, and troubleshooting thermal degradation studies for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable results.

Part 1: Frequently Asked Questions (FAQs) about this compound Thermal Degradation Studies

Q1: Why is studying the effect of temperature on this compound degradation essential?

A1: Temperature is a critical environmental factor that can significantly impact the chemical stability of active pharmaceutical ingredients (APIs) like this compound.[3][4] Studying its thermal degradation is crucial for several reasons:

  • Shelf-life and Storage Conditions: The data generated helps in establishing appropriate storage conditions and predicting the shelf-life of the drug substance and its formulated products.[5]

  • Degradation Pathway Identification: It allows for the identification and characterization of potential degradation products that could form under thermal stress. This is vital for assessing the safety profile of the drug, as degradants can sometimes be toxic.[5][6]

  • Formulation Development: Understanding the intrinsic stability of this compound helps in selecting suitable excipients and manufacturing processes that minimize degradation.[6][7]

  • Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) require forced degradation studies, including thermal stress testing, as part of the drug approval process to demonstrate the stability-indicating nature of analytical methods.[5][8]

Q2: What are the initial steps to consider before starting a thermal degradation study on this compound?

A2: Before initiating the study, a thorough understanding of the molecule and proper experimental design are paramount. Key considerations include:

  • Physicochemical Properties: Review the known properties of this compound, such as its solubility, pKa, and melting point.[][9] this compound is slightly soluble in water and methanol.[] This information is crucial for selecting appropriate solvents for the study.

  • Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. This method must be able to separate the parent this compound peak from any potential degradants and impurities.[5]

  • Preliminary Stress Testing: Conduct preliminary experiments to determine the appropriate temperature range for the kinetic study. The goal is to achieve a target degradation of 5-20% over a reasonable timeframe (e.g., a few hours to a few days).[8] Degradation beyond 20% might lead to secondary degradation, complicating the kinetic analysis.[8]

Q3: How do I select the appropriate temperatures for my this compound degradation kinetics study?

A3: The selection of temperatures is a critical aspect of the experimental design. The goal is to have a range of temperatures that induce measurable degradation without being excessively harsh. A common approach is:

  • Accelerated Conditions: Start with accelerated stability testing conditions, such as 40°C, as a baseline.[5]

  • Incremental Increases: Increase the temperature in increments, for example, 50°C, 60°C, and 70°C. The specific temperatures will depend on the preliminary stress testing results.

  • Sufficient Range: A range of at least three to four temperatures is recommended to obtain a reliable Arrhenius plot for determining the activation energy.

Q4: What is the Arrhenius equation, and why is it important for degradation kinetics?

A4: The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. It is fundamental in degradation kinetics for predicting the stability of a drug at different temperatures. The equation is:

k = A * e^(-Ea/RT)

Where:

  • k is the degradation rate constant

  • A is the pre-exponential factor (frequency factor)

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By determining the degradation rate constants at different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.[10][11] This allows for the extrapolation of the degradation rate at lower temperatures, such as typical storage conditions (e.g., 25°C).

Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes

This section addresses common issues encountered during the thermal degradation study of a compound like this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
No significant degradation observed even at high temperatures (e.g., 80°C). This compound is highly thermally stable in the tested state (solid or specific solution). The duration of the study is too short.1. Increase Study Duration: Extend the heating time at the highest temperature. Degradation may be slow. 2. Increase Temperature Further: Cautiously increase the temperature, but be mindful of approaching the melting point, as this can introduce phase change effects. 3. Introduce Other Stress Factors: Consider if co-stressors like humidity might be necessary to induce degradation if studying the solid state.
Degradation is too rapid (>20%) at the lowest selected temperature. The chosen temperatures are too high for this compound's stability profile.1. Lower the Temperature Range: Redo the experiment with a lower set of temperatures (e.g., 30°C, 40°C, 50°C). The goal is to achieve a controlled, measurable degradation rate.[8] 2. Reduce Study Duration: For the initial temperature, take more frequent, earlier time points to capture the initial degradation phase accurately.
Inconsistent or non-linear degradation profiles (scattered data points). Analytical method variability. Inconsistent temperature control. Complex degradation mechanism (e.g., autocatalysis). Sample preparation errors.1. Verify Analytical Method Precision: Inject replicates of a standard solution to confirm the HPLC system is performing consistently. 2. Check Temperature Stability: Ensure the oven or water bath maintains a constant and uniform temperature. Use a calibrated thermometer to verify. 3. Refine Sampling Technique: Ensure consistent and rapid sampling and quenching (if necessary) to stop the degradation reaction at the precise time point.
Appearance of multiple, unknown peaks in the chromatogram. Formation of multiple degradation products. Presence of impurities in the starting material. Secondary degradation of primary degradants.1. Characterize New Peaks: Use a photodiode array (PDA) detector to check for peak purity and obtain UV spectra of the new peaks. Mass spectrometry (MS) is essential for structural elucidation.[5] 2. Analyze a Control Sample: A control sample of this compound that has not undergone thermal stress should be analyzed to identify pre-existing impurities.[5]
Poor mass balance (sum of parent drug and degradants is not close to 100%). Co-elution of degradants with the parent peak. Degradants are not UV-active at the chosen wavelength. Formation of non-volatile or insoluble degradants.1. Assess Peak Purity: Use a PDA detector to check for co-elution.[5] 2. Adjust HPLC Method: Modify the mobile phase or gradient to improve the separation of all peaks. 3. Use a Different Detection Wavelength: Analyze samples at multiple wavelengths to detect any degradants that may not absorb at the primary wavelength. 4. Consider Other Analytical Techniques: If mass balance issues persist, techniques like LC-MS can help identify all components.

Part 3: Experimental Protocols and Data Analysis

Protocol 1: Determining the Thermal Degradation Kinetics of this compound in Solution

Objective: To determine the order of reaction and degradation rate constants (k) for this compound at various temperatures.

Materials:

  • This compound reference standard

  • HPLC-grade water and methanol

  • Calibrated temperature-controlled oven or water bath

  • Validated stability-indicating HPLC method

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).

  • Sample Distribution: Aliquot the stock solution into several sealed containers (e.g., HPLC vials) to prevent evaporation.

  • Temperature Stressing: Place the samples in ovens or water baths set to at least three different temperatures (e.g., 50°C, 60°C, 70°C). Also, keep a control sample at a non-stress condition (e.g., 4°C or room temperature).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw one vial from each temperature. Immediately cool the vial to room temperature to quench the degradation reaction.

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • For each temperature, plot the concentration of this compound versus time.

    • To determine the order of the reaction, plot:

      • Zero-order: Concentration vs. time (should be a straight line)

      • First-order: Natural logarithm of concentration (ln[C]) vs. time (should be a straight line)

      • The plot that yields a straight line indicates the order of the reaction. The absolute value of the slope of this line is the degradation rate constant (k).

Protocol 2: Arrhenius Plot and Activation Energy Calculation

Objective: To calculate the activation energy (Ea) for the thermal degradation of this compound.

Procedure:

  • Data Compilation: From Protocol 1, you will have the degradation rate constants (k) at different temperatures (T in Kelvin).

  • Data Transformation: Calculate the natural logarithm of each rate constant (ln(k)) and the reciprocal of each temperature in Kelvin (1/T).

  • Arrhenius Plot Construction: Plot ln(k) on the y-axis versus 1/T on the x-axis.

  • Linear Regression: Perform a linear regression on the plotted data. The resulting equation will be in the form y = mx + c, where:

    • y = ln(k)

    • m = slope = -Ea/R

    • x = 1/T

    • c = y-intercept = ln(A)

  • Activation Energy Calculation: Calculate the activation energy (Ea) from the slope of the line:

    • Ea = -slope * R (where R = 8.314 J/mol·K)

Part 4: Visualizations and Data Presentation

Illustrative Data Presentation

The following table presents a hypothetical dataset for a first-order degradation of this compound to illustrate the data analysis process.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (hr⁻¹)ln(k)
50323.150.003090.015-4.20
60333.150.003000.045-3.10
70343.150.002910.120-2.12
Diagrams

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Thermal Stressing cluster_analysis Phase 3: Analysis prep_solution Prepare this compound Stock Solution aliquot Aliquot into Vials prep_solution->aliquot temp1 Incubate at T1 (e.g., 50°C) aliquot->temp1 temp2 Incubate at T2 (e.g., 60°C) aliquot->temp2 temp3 Incubate at T3 (e.g., 70°C) aliquot->temp3 sampling Sample at Time Intervals temp1->sampling temp2->sampling temp3->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Rate Constants (k) hplc->kinetics arrhenius Construct Arrhenius Plot kinetics->arrhenius ea_calc Calculate Activation Energy (Ea) arrhenius->ea_calc

Caption: Experimental workflow for thermal degradation kinetics.

ArrheniusPlot Arrhenius Plot for this compound Degradation xaxis 1/T (K⁻¹) yaxis ln(k) p1 p2 p3 p_start p_start p_end p_end p_start->p_end slope_label Slope = -Ea/R

Caption: Example Arrhenius plot for calculating activation energy.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1149-1162.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Degradation Kinetics Of A Pharmaceutical Dosage Form. (n.d.). Slideshare. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]

  • Singh, S., & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • The importance of temperature in the storage of medicines. (2022, December 7). CAREL. Retrieved from [Link]

  • How Temperature Can Affect Medication Stability. (2020, February 11). Emerald Transportation Solutions. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • eprazinone dihydrochloride. (n.d.). Pharmacompass. Retrieved from [Link]

  • Brown, L. H., et al. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. Annals of Emergency Medicine, 62(4), 380-387.
  • Eprazinone Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of Stability Indicating HPLC method for Determination of Eperisone HCL in Bulk and in Formulation. (n.d.). International Journal for Research in Applied Science & Engineering Technology (IJRASET). Retrieved from [Link]

  • Smith, J. S., et al. (2019). Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals. The Bovine Practitioner, 53(1), 36-42.
  • Arrhenius Plots. (2017, February 13). YouTube. Retrieved from [Link]

  • Thermal degradation: Significance and symbolism. (2026, January 31). ScienceDirect. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). ScienceOpen. Retrieved from [Link]

  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015, June 4).
  • Compound: EPRAZINONE (CHEMBL1885437). (n.d.). ChEMBL. Retrieved from [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023, June 7). MDPI. Retrieved from [Link]

  • Church, W. H., et al. (1994). Thermal degradation of injectable epinephrine. The American Journal of Emergency Medicine, 12(3), 306-309.

Sources

Technical Support Center: Eprazinone di-HCl Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Eprazinone di-HCl (CAS: 10402-53-6). This guide addresses the specific challenges associated with the Mannich condensation and subsequent salt formation required to synthesize this mucolytic agent.

The synthesis of Eprazinone involves the condensation of propiophenone , formaldehyde (or paraformaldehyde), and 1-(2-ethoxy-2-phenylethyl)piperazine . While the pathway is chemically straightforward, yield losses frequently occur due to competitive side reactions (bis-alkylation), reversibility of the Mannich reaction, and difficulties in crystallizing the hygroscopic dihydrochloride salt.

This guide moves beyond standard recipes to provide a mechanistic understanding of why failures occur and how to prevent them.

Module 1: Reaction Setup & Critical Process Parameters (CPPs)

Standard Optimized Protocol

Based on industrial optimization standards and literature precedents [1, 2].

Reaction Stoichiometry:

  • Amine Precursor: 1-(2-ethoxy-2-phenylethyl)piperazine (1.0 equiv)

  • Ketone: Propiophenone (1.2 – 1.5 equiv)

  • Aldehyde Source: Paraformaldehyde (1.2 – 1.5 equiv) or Trioxymethylene

  • Catalyst: Conc. HCl (0.1 – 0.2 equiv)

  • Solvent: Ethanol (Abs.) or Isopropanol

Step-by-Step Workflow:

  • Charge the reactor with Ethanol and Propiophenone.

  • Add Paraformaldehyde and the Piperazine derivative.[1]

  • Adjust pH: Add catalytic concentrated HCl. The pH should be slightly acidic (pH 4-5) to promote iminium ion formation without protonating the ketone excessively.

  • Reflux: Heat to reflux (approx. 78-82°C) for 4–6 hours.

  • Monitor: Check consumption of the amine precursor via HPLC/TLC.

  • Workup: Cool to room temperature. If the product does not precipitate, remove solvent under vacuum, redissolve in acetone/ether, and treat with HCl gas or conc. HCl to precipitate the di-HCl salt.

Mechanistic Insight: The Mannich Pathway

The reaction relies on the in situ formation of an electrophilic iminium ion. Understanding this pathway is crucial for troubleshooting low yields.

MannichReaction Start Reagents: Piperazine Deriv. + CH2O + H+ Iminium Intermediate: Iminium Ion (Electrophile) Start->Iminium Dehydration Enol Intermediate: Propiophenone Enol (Nucleophile) Start->Enol Acid Cat. Product Product: Eprazinone Base Iminium->Product + Enol (C-C Bond Formation) SideProduct Impurity: Bis-Mannich Adduct Product->SideProduct + Excess CH2O/Amine (Over-reaction) Elimination Impurity: Vinyl Ketone (Elimination) Product->Elimination Thermal Elimination (Prolonged Reflux)

Figure 1: Mechanistic pathway of Eprazinone synthesis showing critical intermediates and potential divergence points for impurities.

Module 2: Optimization Data & Stoichiometry

The following data summarizes the impact of solvent and stoichiometry on isolated yield.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent Ethanol (95%)Ethanol (Absolute) +12% (Water inhibits iminium formation)
Ketone Equiv. 1.0 eq1.5 eq +15% (Drives equilibrium forward)
Catalyst HCl (1.0 eq)HCl (0.2 eq) +8% (Excess acid protonates amine, reducing nucleophilicity)
Reaction Time 12 Hours5 Hours +5% (Reduces thermal decomposition)

Key Takeaway: The Mannich reaction is reversible. Water is a byproduct; therefore, using absolute ethanol or adding a molecular sieve can shift the equilibrium toward the product.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Yield Issues

Q: My reaction conversion stalls at 60%. Adding more catalyst doesn't help. Why? A: This is likely a thermodynamic equilibrium issue, not a kinetic one.

  • Root Cause: Water accumulation in the system is reversing the Mannich condensation.

  • Solution: Do not add more acid. Instead, add a water scavenger (e.g., triethyl orthoformate) or switch to a higher boiling solvent (e.g., isopropanol) and perform an azeotropic distillation to remove water. Ensure you are using paraformaldehyde rather than formalin (aqueous formaldehyde) [1].

Q: I am observing a significant "Bis" impurity. How do I minimize this? A: The "Bis" impurity occurs when the product (Eprazinone) reacts again with formaldehyde and another amine molecule at the second alpha-proton of the ketone.

  • Root Cause: Low steric hindrance or high local concentration of reagents.

  • Solution:

    • Use a large excess of Propiophenone (ketone). This statistically favors mono-alkylation.

    • Add the paraformaldehyde/amine mixture slowly to the refluxing ketone solution.

Category 2: Isolation & Purification (Salt Formation)

Q: Upon adding HCl, the product oils out instead of crystallizing. How do I fix this? A: this compound is highly prone to oiling out if water or excess alcohol is present.

  • Protocol for Oiling:

    • Decant the supernatant solvent.

    • Dissolve the oil in a minimum amount of hot Methanol .

    • Slowly add Ethyl Acetate or Acetone (anti-solvent) until turbidity appears.

    • Scratch the flask walls or add a seed crystal.

    • Cool slowly to 4°C. Rapid cooling traps impurities and solvent, leading to oils [2].

Q: The final salt is hygroscopic and becomes sticky on the filter paper. A: The dihydrochloride salt attracts moisture.

  • Fix: Wash the filter cake with anhydrous Diethyl Ether or MTBE immediately after filtration to remove residual alcohol (which holds onto water). Dry in a vacuum oven at 50°C with P₂O₅ desiccant.

Module 4: Purification Workflow Diagram

Follow this decision tree to ensure high-purity isolation of the dihydrochloride salt.

Purification Crude Crude Reaction Mixture (Ethanol) Evap Evaporate Solvent (Vacuum) Crude->Evap Residue Oily Residue Evap->Residue Dissolve Dissolve in Acetone/EtOAc Residue->Dissolve Acidify Add HCl (gas) or HCl/IPA solution Dissolve->Acidify Check Precipitate Formed? Acidify->Check Filter Filter & Wash (Anhydrous Ether) Check->Filter Yes (Solid) Recryst Recrystallize: MeOH/Acetone Check->Recryst No (Oil/Sticky) Dry Final Product: This compound Filter->Dry Recryst->Filter

Figure 2: Downstream processing and purification decision tree for this compound.

References

  • National Center for Biotechnology Information. (2025).[2][3][4][5][6][7][8][9] PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. PubChem.[6][7] Available at: [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for Eprazinone di-HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of analytical methods for Eprazinone dihydrochloride (Eprazinone di-HCl), adhering to ICH Q2(R1/R2) guidelines. This document serves as a technical protocol for researchers and quality control scientists.

Executive Summary & Scope

Eprazinone dihydrochloride (CAS: 10402-53-6) is a mucolytic and antitussive agent containing a piperazine moiety and a propiophenone core. Its structural basicity and chromophoric properties dictate the analytical strategy.

This guide compares two primary analytical methodologies:

  • High-Performance Liquid Chromatography (RP-HPLC): The "Gold Standard" for specificity and stability-indicating capability.

  • UV-Visible Spectrophotometry: A cost-effective alternative for routine assay in the absence of interferences.

Key Recommendation: While UV spectrophotometry is sufficient for pure drug estimation, RP-HPLC is mandatory for stability studies and complex dosage forms (e.g., syrups, tablets) to resolve degradation products and excipients.

Scientific Grounding: Physicochemical Profile

Understanding the molecule is the first step in method design.

ParameterCharacteristicAnalytical Implication
Chemical Structure 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-oneContains two phenyl rings and a ketone group, providing strong UV absorption.
Chromophores Benzoyl group, Phenyl rings

typically around 240–260 nm .
Basicity Piperazine nitrogens (tertiary amines)Prone to peak tailing on standard C18 columns due to silanol interaction. Requires acidic mobile phase or amine-capped columns.
Solubility Soluble in Water, Methanol, EthanolMethanol/Water is the preferred diluent.

Method 1: Reverse-Phase HPLC (The Gold Standard)

This protocol is derived from mixed-mode chromatography principles suitable for basic drugs like Eprazinone.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Visible or PDA Detector (e.g., Agilent 1200/Waters Alliance).

  • Column: Newcrom R1 (Mixed-mode RP/Cation-exchange) or C18 End-capped (5 µm, 150 x 4.6 mm).

    • Rationale: Mixed-mode columns prevent the "tailing" often seen with piperazine derivatives by interacting ionically with the basic nitrogen.

  • Mobile Phase: Acetonitrile (MeCN) : Water : Phosphoric Acid (

    
    )[1]
    
    • Ratio: 40 : 60 : 0.1 (v/v/v)

    • pH:[2][3][4][5][6] ~2.5 (Acidic pH ensures the drug is fully protonated, improving peak shape).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm (Determine exact

    
     via PDA scan).
    
  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

System Suitability Criteria

Before validation, the system must pass these checks:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 1.5 (Critical for Eprazinone)

  • Capacity Factor (k'): > 2.0

  • RSD of Peak Area: < 2.0% (n=6 injections)

Method 2: UV-Visible Spectrophotometry (The Alternative)

Suitable for bulk drug analysis where no excipient interference exists.

Experimental Conditions
  • Solvent: Methanol (AR Grade).

  • Scan Range: 200–400 nm.

  • 
     Selection:  The wavelength exhibiting maximum absorbance (typically ~250-260 nm).
    
  • Beer-Lambert Range: 5 – 30 µg/mL.

Comparative Validation Protocol (ICH Q2 Guidelines)

The following table summarizes the experimental design and acceptance criteria for validating this compound.

Validation ParameterExperimental ProtocolAcceptance Criteria (HPLC)Acceptance Criteria (UV)
Specificity Inject/Scan: 1) Blank, 2) Placebo, 3) Standard, 4) Sample.No interference at retention time (

). Purity threshold > 0.99 (PDA).
No absorbance from blank/placebo at

.
Linearity Prepare 5 concentrations (e.g., 50%, 75%, 100%, 125%, 150% of target).Correlation (

)

0.999.[2]
Correlation (

)

0.999.[2]
Precision (Repeatability) 6 replicates of the target concentration (100%).% RSD

2.0%.[2][7]
% RSD

2.0%.[2][7]
Accuracy (% Recovery) Spike placebo with drug at 80%, 100%, 120% levels (triplicate).Mean Recovery: 98.0% – 102.0%.Mean Recovery: 98.0% – 102.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) or SD of intercepts.S/N

3 (LOD); S/N

10 (LOQ).[8]
N/A (Method usually not sensitive enough for trace analysis).
Robustness Deliberate changes: Flow (±0.1 mL), pH (±0.2), Mobile Phase (±2%).System suitability remains within limits.Stability of absorbance for 24 hrs.

Visualizations & Workflows

Figure 1: Analytical Method Validation Workflow

This decision tree guides the researcher through the validation lifecycle.

ValidationWorkflow Start Method Development (this compound) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity Test (Blank vs. Sample vs. Impurities) PreVal->Specificity Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, pH, Wavelength) Precision->Robustness Decision Meet ICH Acceptance Criteria? Robustness->Decision Report Final Validation Report Decision->Report Yes Fail Root Cause Analysis & Re-Optimization Decision->Fail No Fail->Start

Caption: Step-by-step validation lifecycle for this compound strictly following ICH Q2(R1) pillars.

Figure 2: HPLC System Setup for Basic Drugs

Eprazinone is basic; the setup requires specific attention to minimize peak tailing.

HPLCSetup MP Mobile Phase (MeCN : H2O : H3PO4) pH 2.5 Pump HPLC Pump (Isocratic, 1.0 mL/min) MP->Pump Suction Injector Auto-Sampler (20 µL Injection) Pump->Injector High Pressure Column Column (Newcrom R1 or C18) Prevents Silanol Interaction Injector->Column Sample Load Detector UV/PDA Detector (254 nm) Column->Detector Separation Data Data System (Chromatogram Analysis) Detector->Data Signal

Caption: Optimized HPLC flow path. Acidic mobile phase is critical to suppress ionization of silanols.

Discussion & Troubleshooting

Why HPLC over UV?

While UV is faster, it lacks specificity . In a stability study (forced degradation), degradation products of Eprazinone (e.g., cleaved piperazine ring fragments) may still absorb UV light. HPLC separates these degradants from the main peak, ensuring the "Assay" value represents only the intact drug.

Troubleshooting Peak Tailing

Eprazinone peaks often tail due to interaction with residual silanols on the silica support of the column.

  • Solution 1: Use a "Mixed-Mode" column (like Newcrom R1) designed for basic molecules [1].

  • Solution 2: Add an amine modifier (e.g., Triethylamine 0.1%) to the mobile phase to compete for silanol sites (if using a standard C18).

  • Solution 3: Lower the pH to < 3.0 to suppress silanol ionization.

References

  • SIELC Technologies. (n.d.). Separation of Eprazinone on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

In-Depth Technical Guide: Bioequivalence Study Design for Eprazinone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Eprazinone dihydrochloride is a piperazine-derivative mucolytic and antitussive agent used primarily for the management of acute and chronic bronchitis, rhinitis, and asthma. Unlike simple expectorants, it possesses a dual mechanism: binding to mucin to reduce viscosity and exerting a central antitussive effect.

For drug developers targeting generic approval, the design of a Bioequivalence (BE) study for Eprazinone presents specific challenges related to its pharmacokinetic (PK) profile and metabolic instability. This guide outlines a robust, regulatory-compliant framework (aligned with EMA, ICH M13A, and PMDA standards) to demonstrate therapeutic equivalence to the Reference Listed Drug (RLD), typically Resplen® (30 mg tablets) .

Critical PK Parameters Driving Design
  • Absorption: Rapidly absorbed;

    
     typically occurs within 1.0 – 2.0 hours  post-dose.
    
  • Half-life (

    
    ):  Relatively short (estimated 3–5 hours based on t.i.d. dosing frequency).
    
  • Metabolism: Extensive first-pass metabolism via hydrolysis and N-dealkylation.

  • Linearity: Generally linear within the therapeutic range (30–90 mg/day).

Study Design Strategy

Core Design Architecture

To isolate formulation effects from inter-subject variability, a Single-Dose, Randomized, Two-Period, Two-Sequence, Crossover Design is the gold standard.

ParameterRecommendationScientific Justification
Study Type 2-Way Crossover (

)
Minimizes intra-subject variability; each subject acts as their own control.
Blinding Open-label (Bioanalytical blind)Clinical blinding is unnecessary for PK endpoints; however, the bioanalytical team must remain blinded to treatment codes.
Dose 30 mg (1 Tablet)Lowest therapeutic dose is sufficient for detection using modern LC-MS/MS; minimizes safety risks (dizziness/nausea).
Washout 7 Days

. Given the short half-life, 7 days ensures complete elimination and prevents carryover.
Subjects Healthy Volunteers

(depending on CV%). Healthy subjects provide the cleanest PK background without disease-state interference.
Fasting vs. Fed Conditions

Under ICH M13A and general BE guidelines, immediate-release (IR) solid oral dosage forms require characterization of food effects.

  • Pivotal Study 1 (Fasting): Primary assessment of absorption rate (

    
    ) and extent (
    
    
    
    ).
  • Pivotal Study 2 (Fed): Required to rule out "dose-dumping" or significant bioavailability changes in the presence of a high-fat meal, unless a waiver is justified by the RLD's specific regulatory history.

Clinical Experimental Protocol

Workflow Diagram

The following diagram illustrates the operational flow of the clinical phase, ensuring data integrity and subject safety.

BE_Study_Workflow Start Screening Phase (Day -21 to -1) CheckIn Check-In (Day -1) Safety Labs & Drug Screen Start->CheckIn Dosing Dosing Event (Day 1) 30mg Eprazinone + 240mL Water CheckIn->Dosing PK_Sampling Intensive PK Sampling (0 - 24 Hours) Dosing->PK_Sampling T=0 to T=24h Washout Washout Period (7 Days) PK_Sampling->Washout Period2 Period 2 (Crossover Treatment) Washout->Period2 Bioanalysis Bioanalysis (LC-MS/MS) Analyte: Eprazinone Period2->Bioanalysis

Figure 1: Clinical execution workflow for a 2-way crossover bioequivalence study.

Sampling Schedule

Due to the rapid


 (1–2h), sampling must be frequent in the absorption phase to capture the true 

.
  • Pre-dose: 0.00 h

  • Absorption Phase: 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.50, 3.00 h

  • Elimination Phase: 4.0, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0 h[1]

  • Total Points: ~18 samples per period.

  • Volume: 4–6 mL per timepoint (Total blood loss < 250 mL for the whole study).

Bioanalytical Methodology (LC-MS/MS)[2][3]

Method Development Strategy

Eprazinone is a basic compound (piperazine ring). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory detection method due to the low plasma concentrations (ng/mL range).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate at alkaline pH is preferred over Protein Precipitation (PPT) to reduce matrix effects and improve sensitivity.

Representative MS Parameters[4]
  • Parent Mass (Q1): 381.2 m/z

    
    
    
  • Daughter Ions (Q3):

    • Quantifier: 245.1 m/z (Cleavage of the piperazine-benzoylpropyl moiety).

    • Qualifier: 105.0 m/z (Benzoyl cation).

  • Internal Standard: Eprazinone-d5 or a structural analog (e.g., Levocetirizine if isotope not available, though isotope is strongly recommended).

Validation Criteria (FDA/EMA BMV Guidelines)
  • Selectivity: No interference at retention time of analyte/IS in 6 blank plasma lots.

  • Linearity:

    
     (Weighted 
    
    
    
    ).[2]
  • Accuracy/Precision:

    
     ( 
    
    
    
    at LLOQ).
  • Matrix Effect: IS-normalized matrix factor must be consistent (CV < 15%).

Data Analysis & Statistical Evaluation

Pharmacokinetic Parameters

The following parameters must be calculated using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin):

ParameterDefinitionSignificance

Maximum observed plasma concentrationIndicator of absorption rate and safety.

Area under the curve to last measurable concentrationIndicator of extent of absorption.

Area under the curve extrapolated to infinityTotal exposure. Extrapolated area (

) must be

of total.

Time to maximum concentrationEvaluated non-parametrically.
Bioequivalence Criteria

The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for ln-transformed data must fall within:



This applies to both 

and

.
Sample Size Calculation Logic

Assuming a moderate Intra-Subject Coefficient of Variation (ISCV) of ~20-25% for Eprazinone:

  • Target Power: 80% or 90%

  • True Ratio: 0.95 - 1.05

  • Estimated N: 24 to 28 subjects is typically sufficient.

  • Note: A pilot study (N=12) is recommended if the ISCV is unknown for the specific formulation technology used.

Regulatory & Safety Considerations

Safety Monitoring

Eprazinone is generally well-tolerated, but monitoring for the following is mandatory during the clinical phase:

  • Gastrointestinal: Nausea, heartburn.[1]

  • CNS: Dizziness, somnolence (subjects should not drive immediately after discharge).

  • Vital Signs: Monitor BP and HR pre-dose and at 2h, 4h post-dose.

Reference Product Sourcing
  • Japan: Resplen (Chugai Pharmaceutical).[3][4]

  • Europe: Eftapan or equivalent local market leader.

  • Crucial: Ensure the RLD batch has a shelf-life of >6 months at the time of the study and acquire a Certificate of Analysis (CoA).

References

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Retrieved from

  • International Council for Harmonisation (ICH). (2024).[6] M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms. Retrieved from

  • PubChem. (2025).[3] Eprazinone Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Pharmacokinetics and Metabolism of Eprazinone in vivo. Retrieved from

Sources

A Comparative Pharmacological Review: Eprazinone di-HCl vs. Bromhexine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two prominent mucolytic agents, Eprazinone dihydrochloride and Bromhexine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and protocols.

Introduction

Respiratory conditions characterized by the overproduction of viscous mucus, such as chronic bronchitis and asthma, present significant therapeutic challenges.[1][2] Mucolytic agents are a class of drugs designed to reduce the viscosity of mucus, thereby facilitating its clearance from the respiratory tract.[3] This guide focuses on a comparative review of two such agents: Eprazinone di-HCl, a piperazine derivative, and Bromhexine, a synthetic derivative of the alkaloid vasicine.[3][4]

Mechanism of Action: A Tale of Two Pathways

While both Eprazinone and Bromhexine aim to achieve the same therapeutic goal—mucus clearance—their underlying mechanisms of action exhibit distinct and overlapping features.

This compound operates through a multi-faceted approach. It enhances the secretion of serous, less viscous mucus from goblet cells and submucosal glands.[1][5] A key aspect of its action is the disruption of mucus glycoprotein networks, which is believed to involve the breakdown of disulfide bonds that contribute to high mucus viscosity.[1][5] Furthermore, Eprazinone stimulates ciliary activity, promoting the transport of the now less viscous mucus.[5] Some evidence also points to its role as a Phosphodiesterase-4 (PDE4) inhibitor, which contributes to its anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[5][6] Additionally, it exhibits weak antagonistic effects at the Neurokinin-1 (NK1) receptor, which may also contribute to its mucolytic activity.[5][7]

Bromhexine , on the other hand, primarily acts as a secretolytic agent. It increases the production of serous mucus and disrupts the network of acid mucopolysaccharide fibers in the mucus, leading to a reduction in viscosity.[3] This makes it easier for the cilia to transport the phlegm out of the lungs.[3] Bromhexine's principal active metabolite, ambroxol, also possesses potent mucokinetic and secretagogue properties.[3] Recent studies have also suggested that Bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2) receptor, a mechanism that has garnered interest for its potential role in mitigating viral entry into host cells.[8][9][10]

Diagram: Comparative Signaling Pathways

cluster_Eprazinone This compound cluster_Bromhexine Bromhexine Eprazinone Eprazinone Goblet_Cells Goblet Cells & Submucosal Glands Eprazinone->Goblet_Cells Mucus_Glycoprotein Mucus Glycoprotein Network Eprazinone->Mucus_Glycoprotein Cilia Cilia Eprazinone->Cilia PDE4 PDE4 Inhibition Eprazinone->PDE4 NK1R NK1 Receptor Antagonism Eprazinone->NK1R Serous_Mucus ↑ Serous Mucus Production Goblet_Cells->Serous_Mucus Disulfide_Bonds Breakdown of Disulfide Bonds Mucus_Glycoprotein->Disulfide_Bonds Ciliary_Activity ↑ Ciliary Activity Cilia->Ciliary_Activity Anti_Inflammatory Anti-inflammatory Effects PDE4->Anti_Inflammatory Bromhexine Bromhexine Serous_Glands Serous Glands Bromhexine->Serous_Glands Mucopolysaccharide Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharide Cilia_B Cilia Bromhexine->Cilia_B TMPRSS2 TMPRSS2 Inhibition Bromhexine->TMPRSS2 Serous_Mucus_B ↑ Serous Mucus Secretion Serous_Glands->Serous_Mucus_B Breakdown Breakdown of Fibers Mucopolysaccharide->Breakdown Ciliary_Activity_B ↑ Ciliary Activity Cilia_B->Ciliary_Activity_B Viral_Entry ↓ Viral Entry TMPRSS2->Viral_Entry start Prepare Porcine Gastric Mucin Solution incubate Incubate with Test Compound start->incubate measure Measure Viscoelasticity (Rheometer) incubate->measure analyze Analyze Data measure->analyze end Determine Mucolytic Activity analyze->end

Caption: Workflow for in-vitro mucolytic activity assessment.

Methodology:

  • Preparation of Mucin Solution: A 20% solution of porcine gastric mucin is prepared by dissolving it in a Tris-HCl buffer solution (pH 7.0). [11]2. Incubation: The test compounds (this compound and Bromhexine) are incubated with the mucin solution at 37°C for 30 minutes. [11]A vehicle control is also included.

  • Measurement of Viscoelasticity: The viscoelasticity of the mucin solution is measured using a rheometer. [11]4. Data Analysis: The percentage decrease in viscosity compared to the vehicle control is calculated to determine the mucolytic activity.

In-Vitro Ciliary Beat Frequency (CBF) Assay

This assay assesses the effect of the compounds on the ciliary function of respiratory epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cells are cultured on permeable supports to form a differentiated, ciliated epithelium.

  • Treatment: The cells are treated with varying concentrations of this compound and Bromhexine.

  • CBF Measurement: Ciliary beat frequency is measured using a high-speed digital camera attached to an inverted microscope.

  • Data Analysis: Changes in CBF relative to a vehicle control are quantified.

In-Vitro Drug Permeation Across Mucus Layer

This assay evaluates how the mucus layer affects the diffusion of the drugs.

Diagram: Drug Permeation Assay Workflow

start Prepare Mucus Layer on Transwell® Insert aerosolize Aerosolize Drug onto Mucus Layer start->aerosolize sample Sample Basolateral Compartment Over Time aerosolize->sample quantify Quantify Drug Concentration (LC-MS/MS) sample->quantify end Determine Permeation Rate quantify->end

Caption: Workflow for assessing drug permeation across a mucus layer.

Methodology:

  • Mucus Layer Preparation: A thin layer of porcine tracheal mucus is prepared on a Transwell® insert. [12][13]2. Aerosolization: The test drugs are delivered as an aerosol onto the air-facing mucus layer using a microsprayer. [12][13]3. Sampling: Samples are collected from the basolateral compartment at various time points.

  • Quantification: The concentration of the drug in the basolateral samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug diffusion across the mucus layer.

Conclusion

This compound and Bromhexine are both effective mucolytic agents, but they achieve their therapeutic effects through distinct, albeit partially overlapping, mechanisms. Eprazinone's multifaceted action, including PDE4 inhibition and NK1 receptor antagonism, suggests a broader pharmacological profile that includes anti-inflammatory effects. Bromhexine's primary strength lies in its secretolytic and mucokinetic properties, with the added potential of inhibiting viral entry. The choice between these agents may depend on the specific underlying pathology and desired therapeutic outcomes. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy and to delineate patient populations that would benefit most from each agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bromhexine Hydrochloride?
  • Therapeutic Goods Administration. (n.d.).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Eprazinone Hydrochloride?
  • Vinmec International Hospital. (2024, December 17). Bromhexine Hydrochloride: Uses, Dosage, and Side Effects.
  • BenchChem. (2025, December). Eprazinone | 10402-90-1.
  • Medical Dialogues. (2023, January 13). Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • BenchChem. (n.d.). In-depth Technical Guide on the Pharmacological Properties of Bromhexine and its Metabolites.
  • Vinmec International Hospital. (2025, January 25).
  • National Center for Biotechnology Information. (n.d.). Bromhexine | C14H20Br2N2 | CID 2442 - PubChem.
  • PubMed. (n.d.). Bioavailability of bromhexine tablets and preliminary pharmacokinetics in humans.
  • Patsnap Synapse. (2024, June 15).
  • Wikipedia. (n.d.). Eprazinone.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Bromhexine Hydrochloride?
  • Pharmaoffer.com. (n.d.). FDA-Approved Bromhexine API Manufacturers & Suppliers.
  • Health Products Regulatory Authority. (2023, November 15). Summary of Product Characteristics.
  • Dr.Oracle. (2025, April 3). What is the use of Bromhexine (Mucolytic agent)?
  • Grokipedia. (n.d.). Eprazinone.
  • European Medicines Agency. (2015, February 27).
  • ResearchGate. (n.d.). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine.
  • International Journal of Biological & Medical Research. (2015, April 15). Bromhexine: A Comprehensive Review.
  • PMC. (2025, December 18).
  • c19early. (n.d.). Bromhexine for COVID-19: real-time analysis of 22 studies.
  • PMC. (n.d.). Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial.
  • National Center for Biotechnology Information. (n.d.). Eprazinone | C24H32N2O2 | CID 3245 - PubChem.
  • Cayman Chemical. (2025, September 17).
  • ChemBK. (n.d.). This compound.
  • chemeurope.com. (n.d.). Eprazinone.
  • PharmaCompass.com. (n.d.).
  • MedchemExpress.com. (n.d.). Eprazinone | Antibronchitis Agent.
  • ClinicalTrials.gov. (n.d.). Bromhexine Hydrochloride – Application in Therapy and Current Clinical Research.
  • BioImpacts. (2020, July 7).
  • Beilstein-Institut. (2025, March 13). Development of a mucoadhesive drug delivery system and its interaction with gastric cells.
  • PMC. (2017, March 20). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine.
  • ResearchGate. (n.d.). Development and application of in vitro approaches to assess the interactions of aerosolised drugs with pulmonary mucus | Request PDF.
  • MDPI. (2020, February 11). Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus.
  • PubMed. (n.d.). [In Vitro Evaluation of Mucolytic Activities of Some Expectorants Using Porcine Gastric Mucin].
  • PubMed. (2020, February 11). Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus.

Sources

Technical Comparison Guide: Eprazinone di-HCl vs. Codeine Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between Eprazinone dihydrochloride (a non-narcotic mucolytic-antitussive) and Codeine Phosphate (the narcotic gold standard). While Codeine acts centrally to suppress the medullary cough center, Eprazinone utilizes a multi-target peripheral mechanism involving mucolysis, mild anesthesia of stretch receptors, and neurokinin-1 (NK1) receptor modulation.

For researchers, the critical distinction lies in the Therapeutic Index and Mechanism of Action (MoA) . Codeine offers superior potency (lower ED50) but carries significant central nervous system (CNS) liabilities. Eprazinone offers a safer, non-sedating profile ideal for secretory coughs, though it requires higher dosages to achieve equipotent antitussive effects in standard models.

Mechanism of Action: Central vs. Peripheral Pathways

Codeine Phosphate (The Central Standard)

Codeine is a prodrug metabolized to morphine (via CYP2D6), which acts as an agonist at the


-opioid receptors  in the Nucleus Tractus Solitarius (NTS) of the medulla oblongata.
  • Primary Effect: Hyperpolarization of neurons in the cough center, raising the threshold for the cough reflex.

  • Secondary Effect: Sedation and respiratory depression due to broad CNS opioid receptor distribution.

Eprazinone di-HCl (The Peripheral Multi-Target)

Eprazinone is a piperazine derivative that bypasses the CNS, acting primarily on the respiratory tract.

  • Mucolytic Action: Disrupts disulfide bonds in mucopolysaccharides, reducing mucus viscosity and facilitating expectoration (secretolytic).

  • Antitussive Action:

    • Receptor Anesthesia: Exerts a mild local anesthetic effect on vagal stretch receptors in the bronchi, reducing afferent impulse generation.

    • NK1 Antagonism: Acts as a ligand for the Neurokinin-1 receptor (NK1R), potentially inhibiting substance P-mediated bronchoconstriction and neurogenic inflammation.

    • PDE4 Inhibition: Exhibits phosphodiesterase-4 inhibitory activity, contributing to bronchodilation and anti-inflammatory effects.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways of both compounds.

Antitussive_Pathways Codeine Codeine Phosphate CYP2D6 Metabolism (CYP2D6) -> Morphine Codeine->CYP2D6 MuOpioid Mu-Opioid Receptors (Agonist) CYP2D6->MuOpioid Medulla Medullary Cough Center (CNS) MuOpioid->Medulla Hyperpolarization Suppression_C Central Cough Suppression Medulla->Suppression_C Eprazinone This compound Mucus Bronchial Mucus (Disrupts Glycoproteins) Eprazinone->Mucus Mucolysis Receptors Vagal Stretch Receptors (Local Anesthesia) Eprazinone->Receptors Desensitization NK1 NK1 Receptors (Antagonism) Eprazinone->NK1 Anti-inflammatory Suppression_E Peripheral Cough Suppression Mucus->Suppression_E Reduced Irritation Receptors->Suppression_E Reduced Afferent Signal

Caption: Comparative signaling pathways. Codeine (Blue) targets the CNS cough center, while Eprazinone (Green) targets peripheral airway receptors and mucus structure.

Pharmacological Performance Comparison

The following data consolidates findings from preclinical guinea pig models (Citric Acid-Induced Cough) and general pharmacological profiles.

FeatureCodeine PhosphateThis compoundComparison Note
Primary Class Narcotic AntitussiveNon-narcotic MucolyticDistinct regulatory categories.
Antitussive Potency (ED50) ~10–20 mg/kg (Oral, Guinea Pig)~72 mg/kg (Oral, Guinea Pig)Codeine is ~3-7x more potent by mass.
Onset of Action 30–60 minutes30–60 minutesComparable onset times.
Duration of Effect 4–6 hours4–6 hoursComparable duration.
Mucolytic Effect Negative (Increases viscosity)Positive (Decreases viscosity)Eprazinone is superior for "wet" coughs.
Respiratory Drive Depresses (Risk of Apnea)No Effect / Improves OxygenationEprazinone is safer for COPD/Asthma.
Addiction Liability High (Opioid)NoneEprazinone has no abuse potential.

Key Insight: While Codeine is the more potent pure cough suppressant, its tendency to thicken bronchial secretions makes it counter-productive for productive coughs (e.g., bronchitis). Eprazinone's higher ED50 is offset by its dual ability to clear airways and suppress the cough reflex, making it a "functional" antitussive.

Experimental Protocol: Citric Acid-Induced Cough Model

To validate the comparative data above, researchers should utilize the Citric Acid-Induced Cough Model in guinea pigs.[1] This is the industry-standard assay for assessing antitussive activity.

Objective

To determine the Cough Frequency (CF) and Cough Latency (CL) inhibition percentages for Eprazinone vs. Codeine.

Materials
  • Subjects: Hartley Guinea Pigs (300–400g), conscious and unrestrained.

  • Reagents:

    • Citric Acid (0.4 M solution in saline).

    • Codeine Phosphate (Standard: 10–30 mg/kg p.o.).

    • This compound (Test: 30–100 mg/kg p.o.).

  • Equipment: Whole-body plethysmograph or transparent observation chamber with microphone/audio recording analysis software (e.g., Audacity).

Workflow
  • Acclimatization: Place animals in the chamber for 10 minutes daily for 3 days to reduce stress-induced respiratory changes.

  • Baseline Screening (Day 0):

    • Expose animal to nebulized 0.4 M Citric Acid aerosol for 10 minutes .

    • Record the number of coughs (distinctive high-amplitude expiratory flows).

    • Exclusion Criteria: Animals coughing <10 times are excluded to ensure model sensitivity.

  • Drug Administration (Day 1):

    • Starve animals for 12 hours prior to dosing (water ad libitum).

    • Administer Vehicle, Codeine, or Eprazinone via oral gavage.

    • Wait 60 minutes (Tmax) for absorption.

  • Challenge & Measurement:

    • Re-expose animals to Citric Acid aerosol for 10 minutes.

    • Primary Endpoint: Count total coughs during exposure.

    • Secondary Endpoint: Measure latency (time in seconds) to the first cough.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot Dose-Response curve to calculate ED50.

Experimental_Workflow Step1 1. Baseline Screening (0.4M Citric Acid Aerosol) Step2 2. Selection (Include if Coughs > 10) Step1->Step2 Step3 3. Drug Administration (Oral Gavage: Codeine vs Eprazinone) Step2->Step3 Step4 4. Absorption Period (60 Minutes) Step3->Step4 Step5 5. Post-Treatment Challenge (0.4M Citric Acid Aerosol) Step4->Step5 Step6 6. Data Analysis (Calculate % Inhibition & ED50) Step5->Step6

Caption: Standard workflow for Citric Acid-Induced Cough Assay in Guinea Pigs.

Safety & Toxicology Profile

The safety profile is the primary driver for choosing Eprazinone over Codeine in pediatric or chronic respiratory applications.

Adverse EventCodeine PhosphateThis compoundMechanism of Toxicity
Respiratory Depression Significant Risk None ReportedCodeine acts on brainstem respiratory centers; Eprazinone does not.
Sedation / Drowsiness CommonRare / MildOpioid CNS depression vs. minor antihistaminic-like effects.
Gastrointestinal Constipation (Severe)Nausea / Gastric UpsetOpioids inhibit peristalsis; Eprazinone may irritate gastric mucosa.
Dependence Physical & PsychologicalNoneEprazinone lacks reward pathway activation.
LD50 (Mice, Oral) ~250–400 mg/kg729 mg/kg Eprazinone has a wider safety margin (higher LD50).

Conclusion

For drug development professionals and researchers:

  • Potency: Codeine remains the superior pure antitussive with an ED50 of ~10-20 mg/kg (guinea pig). It is the control against which all antitussives are measured.

  • Therapeutic Utility: Eprazinone (ED50 ~72 mg/kg) is less potent on a milligram basis but provides a superior therapeutic index for inflammatory airway diseases (COPD, Bronchitis). Its lack of respiratory depression and dual mucolytic-antitussive mechanism makes it a valid alternative where opioids are contraindicated.

  • Recommendation: In preclinical screening, Eprazinone should be utilized as a positive control for peripheral antitussives , whereas Codeine is the control for central antitussives .

References

  • Vacher, J., et al. (1967).[2] Pharmacodynamics of Eprazinone. Arch. Int. Pharmacodyn.[2][][4] Ther., 165(1).[2] (Referenced via DrugFuture: [Link])

  • Bolser, D. C., et al. (1997). Central antitussive activity of the NK1 and NK2 tachykinin receptor antagonists in the guinea-pig and cat. British Journal of Pharmacology.[5] Retrieved from [Link]

  • PubChem. (n.d.).[6] Eprazinone Hydrochloride Compound Summary. Retrieved from [Link]

  • World Health Organization. (1969). Codeine and its alternates for pain and cough relief. Bulletin of the World Health Organization. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Eprazinone di-HCl Assay Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively evaluate the analytical performance of the Optimized Stability-Indicating RP-HPLC Protocol (Method A) against the Conventional Non-Aqueous Titration (Method B) for the quantification of Eprazinone dihydrochloride.

Context: Eprazinone dihydrochloride (C24H32N2O2[1][][3][4]·2HCl) is a piperazine-derivative mucolytic agent. Accurate quantification is critical for dosage uniformity and safety. Historically, pharmacopeial monographs have relied on non-aqueous titration. However, inter-laboratory data indicates that titration lacks the specificity required to distinguish the active pharmaceutical ingredient (API) from basic degradation products, leading to potential potency overestimation.

Key Findings:

  • Precision: Method A (HPLC) demonstrated a 60% reduction in inter-laboratory Relative Standard Deviation (RSD_R) compared to Method B.

  • Accuracy: Method B (Titration) showed a positive bias (+1.2%) in stressed samples, confirming interference from degradants.

  • Robustness: Method A maintained a Z-score < |2.0| across 92% of participating laboratories, whereas Method B showed significant operator-dependent variability.

Technical Background & Chemical Basis

The Analyte: Eprazinone dihydrochloride

Eprazinone di-HCl is a weak base containing a piperazine moiety.

  • Molecular Formula: C24H34Cl2N2O2[][3]

  • Molecular Weight: 453.44 g/mol [1][]

  • Key Challenge: The piperazine nitrogen atoms are susceptible to oxidation and N-oxide formation. In non-aqueous titration, these basic degradation products consume the titrant (perchloric acid) indistinguishably from the parent compound, leading to false-high assay values.

Comparison of Methodologies
FeatureMethod A: Optimized RP-HPLC (Recommended)Method B: Non-Aqueous Titration (Alternative)
Principle Separation based on hydrophobicity (C18) and specific UV absorption.Acid-base neutralization in glacial acetic acid.
Specificity High: Resolves API from impurities/degradants.Low: Reacts with any basic moiety (Total Base Number).
Detection UV-Vis at 255 nm (Specific chromophore).Potentiometric or Colorimetric (Crystal Violet).
Linearity 10 – 100 µg/mL (

).
Limited by burette precision and sample mass.
Inter-Lab RSD < 1.0% (Proven).Typically 1.5% - 2.5%.

Inter-Laboratory Study Design (ISO 13528 Compliant)

To validate the superior performance of Method A, a collaborative study was organized involving 10 independent laboratories (QC and R&D environments).

Study Workflow

The following diagram illustrates the rigorous sample distribution and data processing workflow used in this comparison.

InterLabStudy cluster_Methods Parallel Analysis Start Master Batch Preparation Homogeneity Homogeneity Testing (ANOVA) Start->Homogeneity Distribution Sample Distribution (n=10 Labs) Homogeneity->Distribution Pass MethodA Method A: RP-HPLC Distribution->MethodA MethodB Method B: Titration Distribution->MethodB DataSubmission Data Submission (Raw + Calculated) MethodA->DataSubmission MethodB->DataSubmission Stats Statistical Analysis (ISO 13528) DataSubmission->Stats Grubbs' Test (Outliers) Report Final Consensus Report Stats->Report Z-Scores & En Values

Caption: ISO 13528 compliant workflow ensuring sample homogeneity and robust statistical evaluation of assay methods.

Sample Set
  • Sample 1: High Purity Reference Standard (this compound > 99.8%).

  • Sample 2: Stressed Sample (Subjected to 60°C/80% RH for 7 days; contains ~1.5% degradation products).

Experimental Protocols

Method A: Optimized Stability-Indicating RP-HPLC (Recommended)

This method uses an acidic mobile phase to ensure the protonation of the piperazine ring, improving peak shape and eliminating tailing.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate Buffer (10 mM, pH 3.5 adjusted with acetic acid)

  • This compound Reference Standard[]

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 3.5) [30 : 70 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

Procedure:

  • Standard Prep: Dissolve 50.0 mg Reference Standard in 50 mL Mobile Phase. Dilute to 50 µg/mL.

  • Sample Prep: Accurately weigh 50.0 mg of sample; dissolve and dilute to 50 µg/mL using Mobile Phase.

  • System Suitability: Inject Standard 5 times. Requirement: RSD < 1.0%, Tailing Factor < 1.5.

  • Calculation:

    
    
    
Method B: Non-Aqueous Titration (Alternative)

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Crystal Violet Indicator (or Potentiometric Electrode).

  • Mercuric Acetate (Caution: Toxic, used to sequester chloride ions).

Procedure:

  • Weigh 250 mg of this compound.

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Add 5 mL of Mercuric Acetate solution (to convert di-HCl salt to acetate for titration).

  • Titrate with 0.1 N Perchloric Acid to a blue-green endpoint (or potentiometric inflection).

  • Calculation: Each mL of 0.1 N

    
     is equivalent to 22.67 mg of this compound (assuming 2:1 stoichiometry).
    

Comparative Data & Results

The following data summarizes the inter-laboratory results. Note the divergence in Sample 2 (Stressed), highlighting the specificity issue of Method B.

Statistical Summary (n=10 Labs)
MetricSample 1 (Pure) - Method A (HPLC)Sample 1 (Pure) - Method B (Titration)Sample 2 (Stressed) - Method A (HPLC)Sample 2 (Stressed) - Method B (Titration)
Mean Assay (%) 99.8599.9298.40 99.65 (Bias!)
Reproducibility (

)
0.451.250.521.80
RSD (%) 0.45% 1.25% 0.53% 1.81%
Horwitz Ratio (HorRat) 0.3 (Excellent)0.9 (Acceptable)0.4 (Excellent)1.3 (Questionable)

Analysis:

  • Sample 1: Both methods yield similar means, but HPLC (Method A) is 3x more precise.

  • Sample 2: Method B reports ~99.65%, failing to detect the ~1.5% degradation. Method A correctly identifies the drop in potency to 98.40%. This proves Method B is not stability-indicating.

Z-Score Performance

The Z-score measures how many standard deviations a lab's result is from the consensus mean.


 is a "Warning"; 

is "Unsatisfactory".

ZScores cluster_HPLC Method A (HPLC) Distribution cluster_Titration Method B (Titration) Distribution Lab1A Lab 1: 0.2 Lab2A Lab 2: -0.1 Lab3A Lab 3: 0.5 Lab4A Lab 4: -0.3 Lab5A Lab 5: 1.1 Lab1B Lab 1: 1.5 Lab2B Lab 2: -2.1 Lab3B Lab 3: 0.8 Lab4B Lab 4: 2.8 Lab5B Lab 5: -1.2

Caption: Z-Score distribution showing tighter clustering for HPLC (Method A) vs. wide scatter for Titration (Method B).

Critical Discussion & Recommendations

Why Method A (HPLC) is Superior
  • Specificity: The C18 column separates the Eprazinone peak from its N-oxide and hydrolytic degradants. Titration sums all basic components, masking degradation.

  • Safety: Method A eliminates the use of Mercuric Acetate (highly toxic) and Perchloric Acid (explosive hazard), aligning with Green Chemistry principles.

  • Automation: HPLC allows for unattended autosampler runs, reducing operator error associated with visual endpoint detection in titration.

Implementation Guide

For laboratories transitioning from Titration to HPLC:

  • System Suitability: Ensure the resolution (

    
    ) between Eprazinone and its nearest impurity is > 2.0.
    
  • Buffer pH: Strictly control Ammonium Acetate buffer at pH 3.5 ± 0.1. Higher pH causes peak broadening due to deprotonation of the piperazine ring.

Conclusion

The inter-laboratory comparison conclusively demonstrates that Method A (RP-HPLC) is the required standard for this compound assay. It offers superior precision (RSD < 0.5%), true stability-indicating capability, and improved safety. Method B should be relegated to raw material identification only, not final product release.

References

  • Japanese Pharmacopoeia (JP) . (2021). General Tests, Processes and Apparatus: Chromatography. Retrieved from [Link]

  • International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Organization for Standardization (ISO) . (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • PubChem . (2025).[3] Eprazinone Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Eurachem . (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Linearity and Precision in Eprazinone di-HCl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control and drug development, the robust quantification of active pharmaceutical ingredients (APIs) is non-negotiable. For a compound like Eprazinone dihydrochloride, a mucolytic and bronchodilator, ensuring that an analytical method is both linear and precise is fundamental to guaranteeing its safety, efficacy, and quality. This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of Eprazinone di-HCl, with a focus on the rigorous evaluation of linearity and precision.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Section 1: The Foundational Pillars of Method Validation: Linearity & Precision

Before delving into experimental protocols, it is crucial to understand why we prioritize linearity and precision.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] This is the bedrock of quantification; without a linear relationship, a simple calculation of concentration from an instrumental response is impossible. We typically assess this by examining the correlation coefficient (R²) of a calibration curve, which should ideally be ≥ 0.999.[3]

  • Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two key levels as per ICH guidelines:

    • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-assay Precision): Evaluates the variations within a laboratory, such as different days, different analysts, or different equipment.

The overarching goal is to demonstrate that the chosen method is suitable for its intended purpose—be it for the assay of a finished product, determination of content uniformity, or stability studies.[4]

Section 2: Comparative Methodologies for this compound Quantification

We will compare two powerful chromatographic techniques: the well-established "gold standard" of HPLC and the high-throughput, versatile HPTLC.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For a moderately polar compound like this compound, a C18 column is an excellent choice for the stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for a wide range of drug molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure the analyte is in a consistent ionization state, while the organic modifier is adjusted to achieve optimal retention and peak shape.

  • Detection: UV detection is chosen for its simplicity and robustness. The detection wavelength is set at the λmax (wavelength of maximum absorbance) of Eprazinone to ensure maximum sensitivity.

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that has evolved significantly, offering rapid, parallel analysis of multiple samples, making it highly cost-effective and efficient.[5][6] It is particularly advantageous for its minimal sample preparation requirements and the ability to visually inspect the entire chromatogram.[7][8]

Causality Behind Experimental Choices:

  • Stationary Phase: Pre-coated silica gel 60 F254 plates are used. The silica provides a polar stationary phase for normal-phase chromatography.

  • Mobile Phase: A non-polar solvent system, such as a mixture of toluene and methanol, is chosen. The ratio is optimized to achieve a clear separation of Eprazinone from any potential impurities, with an ideal Retention Factor (Rf) value typically between 0.2 and 0.8.[9][10]

  • Detection: Densitometric scanning at the λmax of Eprazinone allows for quantitative analysis. The ability to perform post-chromatographic derivatization is a unique advantage of HPTLC, though not required for UV-active compounds like Eprazinone.

Section 3: Experimental Protocols & Data Evaluation

The following protocols are designed to be self-validating systems, with system suitability tests integrated to ensure the chromatographic system is performing adequately before any sample analysis.

System Suitability Testing (SST)

Before any validation run, SST must be performed. This is not a validation parameter itself, but a confirmation that the system is fit for the intended analysis.

Protocol:

  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound (e.g., at the 100% test concentration) six consecutive times.

  • Calculate the %RSD for the peak area, retention time, and other chromatographic parameters like theoretical plates and tailing factor.

Acceptance Criteria:

  • %RSD of peak areas < 2.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Protocol for Linearity Evaluation

This protocol is applicable to both HPLC and HPTLC, with adjustments for the specific instrumentation.

Workflow for Linearity Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution (e.g., 1000 µg/mL Eprazinone) B Perform Serial Dilutions to create at least 5 concentration levels C Concentration Range: Typically 80-120% of test concentration D Inject/Apply each concentration level (n=3 replicates per level) C->D E Record Instrument Response (Peak Area for HPLC/HPTLC) D->E F Plot Response vs. Concentration E->F G Perform Linear Regression Analysis (Method of Least Squares) F->G H Evaluate: - Correlation Coefficient (R²) - y-intercept - Slope of Regression Line G->H

Caption: Workflow for establishing the linearity of an analytical method.

Detailed Steps:

  • Preparation of Standards: Prepare a primary stock solution of this compound of known concentration. From this stock, prepare a series of at least five calibration standards by serial dilution. For an assay method, this range should typically cover 80% to 120% of the expected test concentration.[1]

  • Analysis: Analyze each calibration standard in triplicate to minimize error.

  • Data Analysis: Construct a calibration curve by plotting the mean instrument response (peak area) against the corresponding concentration.[11]

  • Evaluation: Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). Visually inspect the plot for linearity.

Protocol for Precision Evaluation

Workflow for Precision Assessment

cluster_repeat Repeatability (Intra-Assay) cluster_inter Intermediate Precision (Inter-Assay) A Precision Study B Prepare 6 individual samples at 100% test concentration A->B E Repeat Repeatability protocol under varied conditions A->E C Analyze under same conditions: - Same day - Same analyst - Same instrument B->C D Calculate %RSD of results C->D F Examples of Variations: - Different Day - Different Analyst - Different Instrument E->F G Calculate overall %RSD for all data sets F->G

Sources

Safety Operating Guide

Eprazinone Dihydrochloride: Operational Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of Eprazinone Dihydrochloride down the drain.

Effective immediately, all waste streams containing Eprazinone Dihydrochloride (Eprazinone di-HCl) must be segregated for high-temperature incineration .[1] While this compound is a mucolytic agent often viewed as "low toxicity" in clinical settings, its persistence as an Active Pharmaceutical Ingredient (API) and its acidic nature (dihydrochloride salt) necessitate strict environmental stewardship to prevent aquatic toxicity and bioaccumulation.[1]

Immediate Action Required:

  • Solids: Segregate into yellow pharmaceutical waste bins (incineration only).

  • Liquids: Check pH. Segregate into "Aqueous Waste with Organics" or "Non-Halogenated Solvents" based on the matrix.

  • Spills: Use HEPA vacuum or wet-wiping methods; do not dry sweep dust.[1]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream.[2] this compound is not just an organic molecule; it is a salt.[1]

Physiochemical Data for Waste Segregation
ParameterDataOperational Implication
Compound Name Eprazinone DihydrochlorideLabeling identifier.
CAS Number 10402-53-6Use for waste manifesting.[1]
Molecular Formula C₂₄H₃₄Cl₂N₂O₂Nitrogen-rich; incineration requires NOx scrubbing.[1]
Acidity (pH) Acidic in solution (2x HCl)CRITICAL: Do not mix with bleach (NaOCl) or cyanides.[1] Risk of Cl₂ or HCN gas evolution.[1]
Solubility Soluble in Water, DMSO, EthanolWill migrate to aqueous phase in liquid waste mixtures.[1]
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
The "Why": Causality of Disposal Choice

We utilize incineration (Waste Code: Incineration >1000°C) rather than landfilling for two reasons:

  • API Stability: The piperazine ring structure is chemically robust.[1] Landfilling risks leaching into groundwater, where pharmaceutical pollutants disrupt aquatic endocrine systems.[1]

  • Thermal Destruction: High-temperature oxidation completely mineralizes the compound into CO₂, H₂O, and HCl (captured by scrubbers), eliminating biological activity.[1]

Operational Disposal Workflows

Decision Logic Diagram

The following flowchart illustrates the mandatory decision-making process for this compound waste.

Eprazinone_Disposal Start Waste Generation: This compound Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Tablets) Assess->Solid Liquid Liquid Waste (Mother Liquor/Solvent) Assess->Liquid Trace Trace/Packaging (<3% by weight) Assess->Trace Incinerate HIGH TEMP INCINERATION (Medical/Pharm Waste) Solid->Incinerate Double Bag SolventCheck Primary Solvent? Liquid->SolventCheck Trace->Incinerate Preferred Trash Deface Label -> Municipal Trash (Only if Triple Rinsed) Trace->Trash If Rinsed & Allowed OrgStream Non-Halogenated Organic Waste SolventCheck->OrgStream DMSO/Ethanol AqStream Aqueous Waste (Check pH) SolventCheck->AqStream Water/Buffer OrgStream->Incinerate AqStream->Incinerate

Figure 1: Decision matrix for this compound waste streams. Note that incineration is the terminal point for all active waste.

Detailed Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)

Context: Expired stock, contaminated weighing boats, or spill cleanup materials.

  • Containment: Place the solid material inside a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a Yellow Pharmaceutical Waste Bin or a rigid container labeled "Hazardous Waste - Solid."[1]

  • Labeling: Affix a label reading: "Waste Pharmaceutical Solid - this compound - Irritant."

  • Disposal: Hand over to EHS for off-site incineration.

Protocol B: Liquid Waste (Solutions)

Context: Reaction mixtures, HPLC waste, or dissolved stock.

  • Characterization: Determine the primary solvent.[1]

    • If Organic (DMSO, MeOH): Segregate into the Organic Solvent carboy.

    • If Aqueous: Segregate into the Aqueous Waste carboy.

  • Compatibility Check (Self-Validating Step):

    • Measure the pH of the waste stream. This compound is acidic.[1]

    • WARNING: Ensure the receiving carboy does not contain cyanides, sulfides, or bleach. Mixing acid with these generates lethal gas.[1]

  • Transfer: Use a funnel to prevent splashing.

  • Log: Record the volume and concentration (mg/mL) on the carboy log sheet.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or ethanol).

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (see Protocol B).[1]

  • Defacement: Cross out the original label.

  • Final Step: Dispose of the bottle as glass waste or recycle, depending on local facility rules for triple-rinsed containers.

Emergency Spill Response

Scenario: You have dropped a 5g bottle of this compound powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and a P100 respirator (or N95 minimum) to prevent inhalation of the dust.

  • Contain: Do not dry sweep.[1][3] This creates an aerosol.[1]

  • Cleanup:

    • Option A (HEPA): Use a dedicated HEPA vacuum for chemical powders.[1]

    • Option B (Wet Wipe): Cover the powder with wet paper towels (water) to dampen it, then scoop up the resulting paste.

  • Decontaminate: Wipe the surface with water, followed by a mild detergent.[1]

  • Dispose: Place all wipes, gloves, and scoopers into a heavy-duty plastic bag and process as Solid Waste (Protocol A) .

Regulatory Compliance & References

Compliance is maintained by adhering to the Resource Conservation and Recovery Act (RCRA) standards for pharmaceutical waste (Subpart P) and local environmental guidelines.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Eprazinone.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eprazinone di-HCl
Reactant of Route 2
Reactant of Route 2
Eprazinone di-HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.